2-Fluoro-6-methoxyaniline hydrochloride
Description
Properties
IUPAC Name |
2-fluoro-6-methoxyaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO.ClH/c1-10-6-4-2-3-5(8)7(6)9;/h2-4H,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLNMOPTWPLODQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80332619 | |
| Record name | 2-fluoro-6-methoxyaniline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80332619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049790-78-4 | |
| Record name | 2-fluoro-6-methoxyaniline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80332619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Fluoro-6-methoxyaniline Hydrochloride: A Key Building Block for Pharmaceutical and Agrochemical Innovation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Fluoro-6-methoxyaniline hydrochloride is a crucial chemical intermediate, distinguished by the strategic placement of fluoro and methoxy groups on an aniline scaffold. This unique substitution pattern imparts desirable properties that are highly sought after in the synthesis of complex molecular architectures, particularly within the pharmaceutical and agrochemical sectors. The hydrochloride salt form often provides enhanced stability and improved handling characteristics compared to the free base, making it a valuable reagent in multi-step synthetic pathways. This guide provides a comprehensive overview of the molecular and physical properties of 2-Fluoro-6-methoxyaniline hydrochloride, detailed synthetic protocols, key applications, and essential safety information, serving as a vital resource for researchers and developers in the chemical sciences.
Molecular Profile and Physicochemical Properties
2-Fluoro-6-methoxyaniline hydrochloride is the salt of the aromatic amine 2-fluoro-6-methoxyaniline. The presence of a fluorine atom can enhance metabolic stability and binding affinity of derivative compounds, while the methoxy group can influence solubility and electronic properties.
Key Chemical Identifiers and Properties
| Property | Value | Source |
| Chemical Name | 2-Fluoro-6-methoxyaniline hydrochloride | N/A |
| Molecular Formula | C₇H₉ClFNO | [1] |
| Molecular Weight | 177.60 g/mol | [1] |
| CAS Number | 1049790-78-4 | [1] |
| Appearance | Typically a solid | Inferred from salt form |
| Storage | Inert atmosphere, room temperature | [1] |
For the corresponding free base, 2-Fluoro-6-methoxyaniline (CAS: 446-61-7):
| Property | Value | Source |
| Molecular Formula | C₇H₈FNO | [2] |
| Molecular Weight | 141.14 g/mol | [2][3] |
| Appearance | Clear, peach or khaki-colored liquid | [3] |
| Boiling Point | ~208 °C | [3] |
| Density | ~1.176 g/cm³ | [3] |
Synthesis and Purification
The synthesis of 2-Fluoro-6-methoxyaniline hydrochloride is typically achieved in a two-stage process: the synthesis of the free aniline base followed by its conversion to the hydrochloride salt.
Part I: Synthesis of 2-Fluoro-6-methoxyaniline (Free Base)
A common and efficient method for the synthesis of 2-Fluoro-6-methoxyaniline is the catalytic reduction of the corresponding nitro precursor, 3-fluoro-2-nitroanisole.[3]
Reaction Scheme:
A representative synthesis workflow.
Experimental Protocol:
-
Reaction Setup: To a Parr reactor, add 10% Palladium on carbon (Pd/C) catalyst and ethanol.
-
Addition of Starting Material: Add 1-fluoro-3-methoxy-2-nitrobenzene to the reactor.
-
Hydrogenation: Evacuate the reactor and then introduce hydrogen gas to a pressure of 50 psi.
-
Reaction: Shake the reaction mixture for 5 hours under the hydrogen atmosphere.
-
Work-up: Upon completion, filter the reaction mixture through Celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield 2-fluoro-6-methoxyaniline as a colorless oil.
Characterization of 2-Fluoro-6-methoxyaniline:
-
¹H NMR (400 MHz, CDCl₃): δ 3.75 (br s, 2H, NH₂), 3.86 (s, 3H, OCH₃), 6.58-6.71 (m, 3H, Ar-H).
-
LC-MS: [M+H]⁺ = 142.
Part II: Synthesis of 2-Fluoro-6-methoxyaniline Hydrochloride
The hydrochloride salt is prepared by treating the free base with hydrochloric acid.
Reaction Scheme:
Conversion of the free base to the hydrochloride salt.
General Experimental Protocol:
-
Dissolution: Dissolve the purified 2-Fluoro-6-methoxyaniline in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.
-
Acidification: Slowly add a solution of hydrogen chloride (e.g., as a solution in diethyl ether or as a gas) to the stirred solution of the aniline.
-
Precipitation: The hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the solid precipitate by filtration.
-
Purification: Wash the solid with the anhydrous solvent used for the reaction to remove any unreacted starting material and excess HCl.
-
Drying: Dry the purified 2-Fluoro-6-methoxyaniline hydrochloride under vacuum.
Applications in Drug Discovery and Agrochemicals
2-Fluoro-6-methoxyaniline is a versatile building block in the synthesis of a variety of biologically active molecules.
Pharmaceutical Applications:
The unique substitution pattern of this aniline makes it a valuable precursor for the synthesis of active pharmaceutical ingredients (APIs). The fluorine atom can be strategically incorporated to:
-
Enhance Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the half-life of a drug.[4]
-
Improve Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets.[4]
-
Modulate Lipophilicity: Fluorine substitution can alter the lipophilicity of a molecule, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.[4]
Agrochemical Applications:
In the agrochemical industry, 2-Fluoro-6-methoxyaniline is used in the development of novel:
-
Herbicides
-
Insecticides
-
Fungicides
The incorporation of fluorine can lead to increased biological activity and improved environmental profiles of these agricultural products.[4]
Safety and Handling
2-Fluoro-6-methoxyaniline hydrochloride and its free base are hazardous chemicals and should be handled with appropriate safety precautions.
Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P264: Wash skin thoroughly after handling.[1]
-
P270: Do not eat, drink or smoke when using this product.[1]
-
P271: Use only outdoors or in a well-ventilated area.[1]
-
P280: Wear protective gloves/ eye protection/ face protection.[1]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[1]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Wear protective gloves and clothing.
-
Respiratory Protection: Use a NIOSH/MSHA-approved respirator when ventilation is inadequate.
Storage:
-
Keep in a dark place, under an inert atmosphere, at room temperature.[1]
Conclusion
2-Fluoro-6-methoxyaniline hydrochloride is a valuable and versatile chemical intermediate with significant applications in the development of new pharmaceuticals and agrochemicals. Its synthesis is well-established, and its unique structural features offer chemists a powerful tool for molecular design. Proper handling and storage are essential to ensure safety in the laboratory and manufacturing settings. This guide provides a foundational understanding of this important compound, empowering researchers to leverage its properties in their synthetic endeavors.
References
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Understanding the Properties and Synthesis of 2-Fluoro-6-methoxyaniline. (URL: [Link])
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The Role of 2-Fluoro-6-methoxyaniline in Modern Chemical Synthesis. (URL: [Link])
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2-Fluoro-6-methoxyaniline | C7H8FNO | CID 459253 - PubChem. National Center for Biotechnology Information. (URL: [Link])
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Benzenamine, 2-fluoro-4-methoxy- - Organic Syntheses Procedure. (URL: [Link])
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Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. (URL: [Link])
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178671-97-1 4-Fluoro-2-methoxyaniline, HCl 4-氟-2-甲氧基苯胺盐酸盐 - Win-Win Chemical. (URL: [Link])
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An In-Depth Technical Guide to the Solubility Profile of 2-Fluoro-6-methoxyaniline Hydrochloride
Executive Summary
This technical guide provides a comprehensive analysis of the solubility profile of 2-Fluoro-6-methoxyaniline hydrochloride (CAS: 1049790-78-4). Solubility is a critical physicochemical parameter in drug development, profoundly influencing a compound's bioavailability, formulation feasibility, and the reliability of in-vitro screening data. This document moves beyond a simple data sheet to explain the fundamental chemical principles governing the solubility of this compound, with a particular focus on the determinative role of pH. We present a theoretical framework for predicting its behavior in various solvent systems and provide detailed, field-proven experimental protocols for researchers to determine thermodynamic solubility accurately. This guide is intended for researchers, chemists, and formulation scientists who require a deep, mechanistic understanding of this compound to accelerate their development programs.
Introduction to 2-Fluoro-6-methoxyaniline Hydrochloride
2-Fluoro-6-methoxyaniline is a substituted aniline derivative utilized as a building block in specialized organic synthesis, particularly in the development of novel pharmaceutical agents.[1] The compound is most frequently handled and stored as its hydrochloride salt to enhance stability and handling characteristics. Understanding the solubility of this salt form is paramount, as it dictates how the compound will behave in aqueous physiological environments, in formulation vehicles, and during biological assays. Poor solubility can be a significant impediment, leading to challenges in achieving desired therapeutic concentrations and yielding misleading assay results.[2][3]
This guide will focus on the thermodynamic, or equilibrium, solubility, which represents the true saturation point of the compound and is the most relevant measure for formulation and pre-formulation studies.[2][4]
| Table 1: Physicochemical Properties | |
| Property | 2-Fluoro-6-methoxyaniline (Free Base) |
| CAS Number | 446-61-7[5][6][7][8] |
| Molecular Formula | C₇H₈FNO[1][6] |
| Molecular Weight | 141.14 g/mol [1][6] |
| Appearance | Clear, peach/khaki liquid or semi-solid[1][5][7] |
| Predicted pKa (of Conjugate Acid) | 3.15 ± 0.10[5] |
| SMILES | COC1=C(C(=CC=C1)F)N[5][6] |
The Chemical Physics of Solubility: A Mechanistic View
The solubility of 2-Fluoro-6-methoxyaniline hydrochloride is not a single value but a profile dependent on the interplay of its chemical structure with the surrounding solvent environment. The primary factors are pH, solvent polarity, and temperature.
The Determinative Role of pH and Ionization
As the hydrochloride salt of a weak base, the aqueous solubility of this compound is fundamentally governed by pH. The key functional group is the aniline amine, which exists in equilibrium between its protonated (anilinium cation) and neutral (free base) forms.
-
At Low pH (pH < pKa): In an acidic environment, the equilibrium is overwhelmingly shifted towards the protonated anilinium cation (R-NH₃⁺). This charged species is highly polar and readily forms favorable ion-dipole interactions with water molecules, leading to high aqueous solubility. The compound is, by its nature as a hydrochloride salt, already in this form.
-
At pH ≈ pKa: Near the pKa of the conjugate acid (~3.15), both the protonated and neutral forms exist in significant concentrations.
-
At High pH (pH > pKa): In neutral or basic environments, the anilinium cation is deprotonated to yield the neutral free base, 2-Fluoro-6-methoxyaniline. This species is significantly less polar, has reduced ability to interact with water, and is consequently much less soluble in aqueous media. This can lead to precipitation if the pH of a saturated solution is raised above the pKa.[9][10]
This relationship is the single most critical factor for any researcher to understand when working with this compound in aqueous systems.
Caption: pH-dependent equilibrium of 2-Fluoro-6-methoxyaniline HCl.
Solvent Polarity and Temperature
Beyond pH, the choice of solvent is critical. Based on the principle of "like dissolves like":
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The ionic hydrochloride salt is expected to exhibit good solubility in these solvents, particularly at acidic pH for water.
-
Apolar Solvents (e.g., Hexanes, Toluene): Solubility is predicted to be very low for the salt form but will increase for the neutral free base.
-
Temperature: For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature. However, this must be confirmed experimentally, as it is not a universal rule.
Gold-Standard Protocol: Thermodynamic Solubility Determination
To ensure data integrity and reproducibility, a standardized protocol is essential. The shake-flask method is widely considered the gold standard for determining thermodynamic equilibrium solubility.[4][11] It is designed to measure the saturation concentration of a compound in a given solvent at equilibrium, providing a definitive value for formulation and development activities.[2][4]
Causality Behind the Shake-Flask Method
-
Why use excess solid? To ensure the solvent becomes fully saturated with the solute, reaching a true equilibrium.[4]
-
Why shake for an extended period (24-72h)? To allow sufficient time for the dissolution process to reach equilibrium. Kinetic solubility, measured after short incubation, can significantly overestimate the true thermodynamic value.[3][12]
-
Why confirm equilibrium? Taking samples at multiple time points (e.g., 24h and 48h) and finding no significant change in concentration validates that equilibrium has been reached.[4]
-
Why measure the final pH? The compound itself, if added in large quantities, can alter the pH of a weakly buffered solution, which would directly impact its own solubility. Verifying the final pH is a critical control step.[4]
Step-by-Step Experimental Workflow
This protocol describes a robust, self-validating system for determining solubility.
1. Materials & Equipment:
-
2-Fluoro-6-methoxyaniline hydrochloride (solid)
-
Solvents: Deionized water, 0.1 M HCl (pH 1), Phosphate Buffered Saline (PBS, pH 7.4), Ethanol, Methanol, Acetonitrile
-
2 mL glass vials with screw caps
-
Orbital shaker with temperature control
-
Benchtop centrifuge with temperature control
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Calibrated pH meter
-
Analytical balance
-
HPLC-UV or LC-MS/MS system
2. Procedure:
-
Preparation: Add an excess amount of solid 2-Fluoro-6-methoxyaniline HCl (e.g., 5-10 mg) to a vial. The exact mass is not critical, only that undissolved solid remains at the end.
-
Solvent Addition: Add a precise volume of the chosen solvent (e.g., 1.0 mL) to the vial.
-
Equilibration: Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 250 rpm) for 24 hours.[3]
-
Phase Separation: After equilibration, visually confirm the presence of undissolved solid. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
Dilution: Accurately perform a serial dilution of the filtered supernatant into the mobile phase to bring the concentration within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS/MS method against a freshly prepared calibration curve of the compound.
-
Verification (Optional but Recommended): Allow a parallel set of vials to shake for 48 hours. If the measured solubility is consistent with the 24-hour results, equilibrium is confirmed.
Caption: Shake-Flask method workflow for thermodynamic solubility.
Expected Solubility Profile
While precise, experimentally determined public data for this specific salt is scarce, a qualitative profile can be confidently predicted based on its chemical properties. The following tables serve as a guide for researchers, outlining the expected results from the protocol described above.
| Table 2: Predicted Aqueous Solubility Profile vs. pH | |
| Aqueous System | Predicted Solubility |
| 0.1 M HCl (pH ~1) | High |
| Phosphate Buffer (pH ~4.5) | Moderate to Low |
| Phosphate Buffer (pH 7.4) | Low |
| Table 3: Predicted Solubility in Common Organic Solvents | |
| Solvent | Predicted Solubility |
| Methanol / Ethanol | High |
| Acetonitrile (ACN) | Moderate |
| Dimethyl Sulfoxide (DMSO) | High |
| Dichloromethane (DCM) | Low |
| Hexanes | Very Low / Insoluble |
Conclusion and Best Practices
The solubility of 2-Fluoro-6-methoxyaniline hydrochloride is dominated by its pH-dependent equilibrium. It is expected to be highly soluble in acidic aqueous solutions (pH < 3) and in polar organic solvents like methanol and DMSO. Conversely, its aqueous solubility will decrease dramatically as the pH rises above its pKa of ~3.15, with a high risk of precipitation in neutral or basic media.
For optimal results, researchers should:
-
Prioritize Thermodynamic Solubility: For formulation and pre-clinical development, rely on thermodynamic solubility data from the shake-flask method rather than kinetic estimates.[2][13]
-
Control pH: When preparing aqueous stock solutions, use an acidic buffer (pH < 3) to ensure complete dissolution and stability.
-
Validate Assay Conditions: For in-vitro biological assays, ensure the final concentration of the compound in the assay buffer (often at pH 7.4) is well below its determined solubility limit at that pH to prevent precipitation and artifactual data.
By understanding these core principles and employing robust experimental techniques, scientists can effectively manage the solubility challenges of 2-Fluoro-6-methoxyaniline hydrochloride, ensuring data integrity and accelerating the path of drug discovery and development.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Properties and Synthesis of 2-Fluoro-6-methoxyaniline. Retrieved from [Link]
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Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
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protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
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Anselmo, H. et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]
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BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
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Singhvi, G. et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Fluoro-6-methoxyaniline. PubChem Compound Database. Retrieved from [Link]
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Lead Sciences. (n.d.). 2-Fluoro-6-methoxyaniline. Retrieved from [Link]
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Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]
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Filian, K. et al. (2025). The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes. MDPI. Retrieved from [Link]
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International Council for Harmonisation. (1999). ICH Q6B: Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Retrieved from [Link]
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Bodalo, A. et al. (2005). Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS). Industrial & Engineering Chemistry Research. Retrieved from [Link]
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European Medicines Agency. (n.d.). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products. Retrieved from [Link]
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BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
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Filian, K. et al. (2025). The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes. ResearchGate. Retrieved from [Link]
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KWR Library. (2025). The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes. Retrieved from [Link]
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U.S. Food and Drug Administration. (2023). ICH Q6B:Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of solution pH value on the aniline adsorption. Retrieved from [Link]
-
Therapeutic Goods Administration (TGA). (2024). ICH topic Q6B - Specifications: test procedures and acceptance criteria for biotechnological/biological products. Retrieved from [Link]
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International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Chloroaniline. PubChem Compound Database. Retrieved from [Link]
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A Technical Guide to the Spectral Analysis of 2-Fluoro-6-methoxyaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern medicinal chemistry and materials science, halogenated and methoxy-substituted anilines are pivotal building blocks. Their unique electronic properties and steric profiles are instrumental in modulating the pharmacokinetic and pharmacodynamic properties of target molecules. 2-Fluoro-6-methoxyaniline hydrochloride is one such key intermediate, and a thorough understanding of its structural and electronic characteristics is paramount for its effective utilization. This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth analysis of the expected spectral data for 2-Fluoro-6-methoxyaniline hydrochloride, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific salt are not widely published, this document will leverage established spectroscopic principles and data from the parent aniline to provide a robust predictive framework for its characterization.
Molecular Structure and Physicochemical Properties
2-Fluoro-6-methoxyaniline hydrochloride is the salt formed from the reaction of the aromatic amine, 2-fluoro-6-methoxyaniline, with hydrochloric acid. The protonation of the amino group to form an anilinium ion significantly alters the molecule's solubility and electronic properties compared to the free base.
| Property | Value | Source |
| Chemical Formula | C₇H₉ClFNO | [1] |
| Molecular Weight | 177.61 g/mol | [1] |
| Appearance | Expected to be a crystalline solid | [2] |
| Solubility | Expected to be soluble in polar solvents like water, methanol, and DMSO | [2] |
The presence of the electron-withdrawing fluorine atom and the electron-donating methoxy group ortho to the anilinium group creates a unique electronic environment that will be reflected in its spectral data.
Caption: Molecular structure of 2-Fluoro-6-methoxyaniline hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 2-Fluoro-6-methoxyaniline hydrochloride, both ¹H and ¹³C NMR will provide critical information about the connectivity and electronic environment of the atoms.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 2-Fluoro-6-methoxyaniline hydrochloride is expected to show distinct signals for the aromatic protons, the methoxy protons, and the anilinium protons. The chemical shifts will be influenced by the electron-withdrawing nature of the fluorine atom and the anilinium group, and the electron-donating nature of the methoxy group.
Predicted ¹H NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10-12 | Broad singlet | 3H | -N⁺H₃ | The acidic protons of the anilinium group are expected to be significantly deshielded and will likely appear as a broad signal due to exchange with residual water and quadrupolar broadening from the nitrogen atom. |
| ~7.0-7.4 | Multiplet | 3H | Ar-H | The three aromatic protons will be deshielded due to the aromatic ring current and the electron-withdrawing substituents. The coupling patterns will be complex due to ¹H-¹H and ¹H-¹⁹F coupling. |
| ~3.9 | Singlet | 3H | -OCH₃ | The methoxy protons are typically found in this region and are not expected to show coupling to other protons. |
A ¹H NMR spectrum of the free base, 2-fluoro-6-methoxyaniline, in CDCl₃ has been reported with signals at δ 3.75 (br s, 2H, -NH₂), 3.86 (s, 3H, -OCH₃), and 6.58-6.71 (m, 3H, Ar-H)[3]. Upon protonation to the hydrochloride salt, a significant downfield shift of the aromatic protons is expected due to the increased electron-withdrawing effect of the -N⁺H₃ group. The -NH₂ signal will be replaced by the -N⁺H₃ signal at a much lower field.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons will be particularly informative about the electronic effects of the substituents.
Predicted ¹³C NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~150-160 (d, ¹JCF ≈ 240-260 Hz) | C-F | The carbon directly attached to the fluorine atom will show a large one-bond coupling constant and will be significantly downfield. |
| ~145-155 | C-OCH₃ | The carbon bearing the methoxy group will be deshielded. |
| ~110-135 | Ar-C & C-N⁺H₃ | The remaining aromatic carbons and the carbon attached to the anilinium group will appear in this region. Their specific shifts will be influenced by the combined electronic effects of all substituents. |
| ~56 | -OCH₃ | The methoxy carbon typically appears in this region. |
The protonation of the amino group to an anilinium group generally leads to a downfield shift of the ipso-carbon (the carbon directly attached to the nitrogen) and the para-carbon, and an upfield shift of the ortho- and meta-carbons in the ¹³C NMR spectrum.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of 2-Fluoro-6-methoxyaniline hydrochloride in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts relative to TMS.
Caption: A generalized workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2-Fluoro-6-methoxyaniline hydrochloride will be characterized by vibrations of the anilinium group, the aromatic ring, the C-F bond, and the C-O bond of the methoxy group.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3200-2800 | N⁺-H stretching | Anilinium (-N⁺H₃) |
| 1600-1500 | N⁺-H bending | Anilinium (-N⁺H₃) |
| 1600-1450 | C=C stretching | Aromatic ring |
| 1250-1000 | C-O stretching | Aryl ether (-OCH₃) |
| 1250-1100 | C-F stretching | Aryl fluoride |
| 850-750 | C-H out-of-plane bending | Aromatic ring |
The most significant change from the free aniline to the hydrochloride salt will be the appearance of the strong, broad N⁺-H stretching and bending vibrations of the anilinium group, and the disappearance of the characteristic N-H stretching bands of the primary amine (typically two bands in the 3500-3300 cm⁻¹ region). The formation of the ammonium salt introduces strong absorptions in the 2800-3200 cm⁻¹ range due to N-H stretching vibrations[4].
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For 2-Fluoro-6-methoxyaniline hydrochloride, mass spectrometry can be used to confirm the molecular weight of the cation and to study its fragmentation pattern.
Predicted Mass Spectrum:
-
Molecular Ion (M⁺): The molecular ion of the free base, 2-fluoro-6-methoxyaniline, is expected at m/z 141.14[1][5][6]. In a typical electron ionization (EI) mass spectrum, the hydrochloride salt will likely show the molecular ion of the free base due to the loss of HCl in the hot ion source. An LC-MS analysis of the free base has shown a molecular ion peak [M+H]⁺ at 142[3].
-
Major Fragments: The fragmentation pattern will be influenced by the substituents. Common fragmentation pathways for anilines include the loss of the substituents and cleavage of the aromatic ring.
Sources
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- 3. 2-FLUORO-6-METHOXYANILINE CAS#: 446-61-7 [m.chemicalbook.com]
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- 5. nbinno.com [nbinno.com]
- 6. scbt.com [scbt.com]
The Strategic Synthesis and Enduring Utility of 2-Fluoro-6-methoxyaniline: A Technical Guide
Introduction: A Molecule of Strategic Importance
In the landscape of modern synthetic chemistry, certain building blocks distinguish themselves not by their complexity, but by the strategic value they offer in the construction of highly functionalized molecules. 2-Fluoro-6-methoxyaniline, a seemingly unassuming substituted aniline, is a prime example of such a molecule. Its unique arrangement of a fluorine atom and a methoxy group ortho to an amino functionality on a benzene ring provides a powerful combination of steric and electronic properties. These attributes have made it an indispensable intermediate in the development of a wide array of high-value compounds, particularly in the pharmaceutical and agrochemical industries.[1] The strategic placement of the fluorine atom can significantly enhance the metabolic stability, binding affinity, and lipophilicity of target molecules, all critical parameters in contemporary drug design.[1] This guide provides an in-depth exploration of the discovery, synthesis, properties, and applications of 2-Fluoro-6-methoxyaniline, tailored for researchers, scientists, and professionals in drug development.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective and safe utilization.
Table 1: Physicochemical Properties of 2-Fluoro-6-methoxyaniline
| Property | Value | Source |
| CAS Number | 446-61-7 | [2] |
| Molecular Formula | C₇H₈FNO | [2] |
| Molecular Weight | 141.14 g/mol | [2] |
| Appearance | Clear, peach or khaki-colored liquid | [2] |
| Boiling Point | ~208 °C | [2] |
| Density | ~1.176 g/cm³ | [2] |
| Storage | Keep in dark place, inert atmosphere, 2-8°C |
Spectroscopic analysis provides the definitive structural confirmation of 2-Fluoro-6-methoxyaniline. While detailed spectral data is often proprietary or found within specific experimental records, the key expected signals are predictable.
Table 2: Expected Spectroscopic Data for 2-Fluoro-6-methoxyaniline
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the methoxy group protons, the aromatic protons (with splitting patterns influenced by both the fluorine and other substituents), and the amine protons. |
| ¹³C NMR | Resonances for the seven distinct carbon atoms, with the carbon atom bonded to fluorine exhibiting a characteristic large coupling constant (¹JC-F). |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amine, C-O stretching of the ether, and C-F stretching. |
A Journey Through Synthesis: From Precursor to Product
The Cornerstone of Synthesis: The Precursor 3-Fluoro-2-nitroanisole
The journey to 2-Fluoro-6-methoxyaniline begins with the synthesis of its direct precursor, 3-fluoro-2-nitroanisole. The preparation of this intermediate is a critical first step that dictates the overall efficiency of the synthetic sequence. A common method for the synthesis of 3-fluoro-2-nitroanisole involves the nitration of a commercially available starting material, such as 2-fluoroanisole. The directing effects of the fluorine and methoxy groups guide the incoming nitro group to the desired position.
The Final Transformation: Catalytic Reduction of the Nitro Group
The final and key transformation in the synthesis of 2-Fluoro-6-methoxyaniline is the reduction of the nitro group of 3-fluoro-2-nitroanisole to a primary amine. This reaction is a cornerstone of industrial organic synthesis, and various reagents and conditions have been developed for this purpose.[3][4][5][6][7] For the preparation of 2-Fluoro-6-methoxyaniline, catalytic hydrogenation is the method of choice due to its high efficiency, clean reaction profile, and the relative ease of product isolation.[2]
The most commonly employed catalyst for this transformation is palladium on carbon (Pd/C).[2] The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent, such as ethanol.[2] The palladium catalyst facilitates the addition of hydrogen across the nitro group, leading to the formation of the desired aniline.
Experimental Protocol: Synthesis of 2-Fluoro-6-methoxyaniline
The following protocol is a representative example of the industrial-scale synthesis of 2-Fluoro-6-methoxyaniline.
Step 1: Synthesis of the Precursor, 3-Fluoro-2-nitroanisole (Illustrative)
A detailed, validated procedure for the synthesis of 3-fluoro-2-nitroanisole should be established based on literature precedence and internal process development. This typically involves the controlled nitration of 2-fluoroanisole using a mixture of nitric acid and sulfuric acid.
Step 2: Catalytic Reduction to 2-Fluoro-6-methoxyaniline
Materials:
-
3-Fluoro-2-nitroanisole
-
10% Palladium on Carbon (Pd/C)
-
Ethanol
-
Hydrogen gas
-
Inert gas (e.g., Nitrogen or Argon)
-
Filter aid (e.g., Celite)
Equipment:
-
Hydrogenation reactor (e.g., Parr shaker)
-
Reaction vessel
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reactor Setup: The hydrogenation reactor is rendered inert by purging with nitrogen or argon.
-
Charging the Reactor: A slurry of 10% Pd/C in ethanol is carefully added to the reactor.
-
Addition of Starting Material: 3-Fluoro-2-nitroanisole is added to the reactor.
-
Hydrogenation: The reactor is sealed and purged with hydrogen gas to the desired pressure. The reaction mixture is then agitated at a controlled temperature. The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion of the reaction, the hydrogen supply is discontinued, and the reactor is vented and purged with an inert gas.
-
Filtration: The reaction mixture is filtered through a pad of filter aid (e.g., Celite) to remove the palladium catalyst. The filter cake is washed with ethanol to ensure complete recovery of the product.
-
Isolation: The filtrate is concentrated under reduced pressure using a rotary evaporator to remove the ethanol. The resulting crude product can be purified further if necessary, for example, by vacuum distillation.
Visualizing the Synthetic Pathway
The following diagram illustrates the key transformation in the synthesis of 2-Fluoro-6-methoxyaniline.
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The Strategic Utility of 2-Fluoro-6-methoxyaniline Hydrochloride in Modern Synthesis: A Technical Guide for Researchers
This guide provides an in-depth exploration of the potential research applications of 2-Fluoro-6-methoxyaniline hydrochloride, a versatile chemical intermediate gaining prominence in medicinal chemistry and other fields of advanced synthesis. We will delve into its core properties, synthesis, and, most importantly, its role as a strategic building block in the development of complex, high-value molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of this compound in their work.
Core Chemical and Physical Properties
2-Fluoro-6-methoxyaniline, and its hydrochloride salt, possess a unique combination of functional groups that make it a valuable synthon. The presence of a fluorine atom, a methoxy group, and an amino group on a benzene ring provides a scaffold with distinct electronic and steric properties that can be exploited in molecular design.
| Property | Value | Source(s) |
| Chemical Formula | C₇H₈FNO (base) | [1] |
| Molecular Weight | 141.14 g/mol (base) | [1] |
| CAS Number | 446-61-7 (base) | [1] |
| Appearance | Yellow to brown liquid (base) | |
| Boiling Point | ~208 °C (base) | |
| Hydrochloride CAS | 1049790-78-4 |
The strategic placement of the fluoro and methoxy groups ortho to the amine functionality influences the reactivity and conformational preferences of the molecule, which can be advantageous in achieving desired biological activity and physicochemical properties in target compounds.
Synthesis of 2-Fluoro-6-methoxyaniline
A common and efficient method for the synthesis of 2-Fluoro-6-methoxyaniline involves the reduction of a nitro precursor, 3-fluoro-2-nitroanisole. This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
Caption: General synthesis route for 2-Fluoro-6-methoxyaniline.
Experimental Protocol: Catalytic Hydrogenation
-
Reactor Setup: To a Parr reactor, add 10% Pd/C catalyst and ethanol.
-
Addition of Starting Material: Add 1-fluoro-3-methoxy-2-nitrobenzene to the reactor.
-
Hydrogenation: Evacuate the reactor and fill it with hydrogen gas to the desired pressure (e.g., 50 psi).
-
Reaction: Shake the reaction mixture for several hours under a hydrogen atmosphere.
-
Work-up: Upon completion, carefully filter the reaction mixture through Celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield 2-fluoro-6-methoxyaniline.
This method is known for its good efficiency and is widely cited in chemical literature and patents. The resulting aniline is a key starting material for a variety of more complex molecules.
Applications in Medicinal Chemistry: A Building Block for Targeted Therapies
The true value of 2-Fluoro-6-methoxyaniline hydrochloride lies in its application as a key intermediate in the synthesis of a new generation of targeted therapeutics. The unique substitution pattern of the aniline ring allows for the introduction of pharmacophoric features that can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity, all of which are critical parameters in drug design.[2]
Synthesis of Kinase Inhibitors
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. 2-Fluoro-6-methoxyaniline has emerged as a valuable building block in the synthesis of various kinase inhibitors.
-
Lats Kinase Inhibitors: This compound is utilized in the synthesis of N-(3-substituted thiazaheterocyclylidene)-1H-pyrrolo[2,3-b]pyridine-3-carboxamides, which act as inhibitors of Lats kinases.[2] These inhibitors have potential applications in regenerative medicine, particularly for inducing the proliferation of supporting cells in the inner ear to treat hearing loss.[2]
-
Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors: 2-Fluoro-6-methoxyaniline is a key starting material for pyrazolopyridazinone derivatives that exhibit HPK1 inhibitory activity.[3][4] HPK1 is a negative regulator of the T-cell receptor signaling pathway, and its inhibition is a promising strategy for cancer immunotherapy.[4]
Caption: Simplified workflow for HPK1 inhibitor synthesis.
-
KRASG12C Mutein Inhibitors: The compound is also employed in the synthesis of pyridone-pyrimidine derivatives that act as inhibitors of the KRASG12C mutant protein, a key driver in many cancers.[5]
Development of APJ Receptor Modulators
The APJ receptor (apelin receptor) is involved in cardiovascular regulation and is a target for the treatment of conditions such as heart failure. 2-Fluoro-6-methoxyaniline serves as a precursor in the synthesis of compounds that modulate the activity of the APJ receptor.[6][7][8][9] These modulators can be designed as either agonists or biased ligands, offering a nuanced approach to therapeutic intervention.[6][9]
Experimental Protocol: Amide Coupling for HPK1 Inhibitor Precursor
A representative experimental step involves the coupling of 2-fluoro-6-methoxyaniline with a carboxylic acid to form an amide bond, a common reaction in the synthesis of these bioactive molecules.
-
Reaction Setup: In a suitable solvent such as DMF, combine 5-dichloroisonicotinic acid, 2-fluoro-6-methoxyaniline, a coupling agent like HATU, and a non-nucleophilic base such as DIEA.
-
Reaction Conditions: Stir the mixture at room temperature for several hours.
-
Monitoring: Monitor the reaction progress using techniques like LCMS.
-
Work-up and Purification: Upon completion, the reaction mixture is typically worked up by extraction and purified by column chromatography to yield the desired amide product.[10]
Potential in Agrochemicals and Materials Science
While the primary documented applications of 2-Fluoro-6-methoxyaniline are in medicinal chemistry, its structural motifs suggest potential in other areas. The incorporation of fluorine atoms is a well-established strategy in agrochemical design to enhance biological activity and metabolic stability.[2] Therefore, this aniline could serve as a valuable intermediate in the synthesis of novel herbicides, fungicides, and insecticides.
In the realm of materials science, fluorinated and methoxy-substituted aromatic compounds are of interest for the development of organic electronic materials, such as those used in OLEDs and OFETs.[11] The electronic properties imparted by these substituents can be tuned to achieve desired performance characteristics. Further research is warranted to fully explore the potential of 2-Fluoro-6-methoxyaniline and its derivatives in these fields.
Conclusion
2-Fluoro-6-methoxyaniline hydrochloride is a strategically important building block with demonstrated utility in the synthesis of complex and biologically active molecules, particularly in the field of medicinal chemistry. Its unique substitution pattern provides a versatile platform for the development of targeted therapies, including kinase inhibitors and receptor modulators. While its applications in agrochemicals and materials science are less explored, the inherent properties of the molecule suggest significant potential for future research and development in these areas. As the demand for sophisticated and highly functionalized molecules continues to grow, the importance of intermediates like 2-Fluoro-6-methoxyaniline is set to increase.
References
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 2-Fluoro-6-methoxyaniline in Modern Chemical Synthesis. Retrieved from [Link]
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EP4223759B1 - PYRAZOLOPYRIDAZINONE COMPOUND, AND PHARMACEUTICAL COMPOSITION AND USE THEREOF - European Patent Office. (n.d.). Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). High Purity 2-Fluoro-6-methoxyaniline (CAS 446-61-7) Supplier in China. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 8-Fluoro-6-methoxyquinazolin-4-amine from 2-Fluoro-6-methoxyaniline hydrochloride
Introduction: The Significance of the Quinazoline Scaffold and the Role of 2-Fluoro-6-methoxyaniline hydrochloride
The quinazoline ring system is a privileged scaffold in medicinal chemistry and drug discovery, forming the core structure of numerous biologically active compounds.[1][2] These nitrogen-containing heterocycles exhibit a wide range of pharmacological activities, including anticancer, anticonvulsant, and anti-inflammatory properties.[1] A notable example is Gefitinib (Iressa®), an anilinoquinazoline derivative that acts as a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase and is used in the treatment of non-small cell lung cancer.[3][4][5][6]
The strategic incorporation of fluorine atoms and methoxy groups into the quinazoline scaffold can significantly enhance the metabolic stability, binding affinity, and lipophilicity of the resulting drug candidates.[7] 2-Fluoro-6-methoxyaniline, and its hydrochloride salt, is a key starting material that introduces these valuable functionalities at the outset of the synthetic sequence. This application note provides a comprehensive, field-proven protocol for the utilization of 2-Fluoro-6-methoxyaniline hydrochloride in the synthesis of a highly functionalized quinazoline derivative, 8-fluoro-6-methoxyquinazolin-4-amine. The described two-step synthetic pathway is a robust and efficient method for accessing this important heterocyclic core.
Physicochemical Properties and Safety Information
A thorough understanding of the starting material's properties is paramount for successful and safe execution of any synthetic protocol.
| Property | Value | Reference |
| CAS Number | 446-61-7 (free aniline) | |
| Molecular Formula | C₇H₈FNO (free aniline) | |
| Molecular Weight | 141.14 g/mol (free aniline) | |
| Boiling Point | ~208 °C | |
| Density | ~1.176 g/cm³ | |
| Appearance | Clear, peach to khaki colored liquid (free aniline) | |
| Storage | 2-8°C, under inert atmosphere, protected from light |
Safety Precautions:
2-Fluoro-6-methoxyaniline hydrochloride is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
-
Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[3]
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.[3]
Synthetic Strategy: A Two-Step Approach to 8-Fluoro-6-methoxyquinazolin-4-amine
The synthesis of 8-fluoro-6-methoxyquinazolin-4-amine from 2-Fluoro-6-methoxyaniline hydrochloride is accomplished through a reliable two-step sequence:
-
Step 1: Cyanation of 2-Fluoro-6-methoxyaniline. The aniline is first converted to the corresponding 2-amino-3-fluoro-5-methoxybenzonitrile. This transformation is crucial as the cyano group will provide one of the carbon atoms for the quinazoline ring.
-
Step 2: Cyclization with Formamide. The resulting aminobenzonitrile is then cyclized with formamide, which serves as the source of the remaining carbon and nitrogen atoms to construct the pyrimidine ring of the quinazoline scaffold.
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Application Notes and Protocols for the Use of 2-Fluoro-6-methoxyaniline Hydrochloride in Agrochemical Development
Introduction: The Strategic Importance of Fluorinated Anilines in Modern Agrochemicals
In the competitive landscape of agrochemical research and development, the strategic incorporation of fluorine atoms into molecular scaffolds has proven to be a highly effective strategy for enhancing biological activity and optimizing physicochemical properties.[1] 2-Fluoro-6-methoxyaniline hydrochloride stands out as a pivotal building block in this endeavor. Its unique substitution pattern—a fluorine atom and a methoxy group ortho to the amine—provides a unique combination of steric and electronic properties that are highly desirable in the synthesis of novel herbicides, fungicides, and insecticides.
The presence of the fluorine atom can significantly increase the metabolic stability of the final agrochemical, prolonging its efficacy in the field. Furthermore, the high electronegativity of fluorine can lead to stronger interactions with target enzymes or receptors, resulting in enhanced potency. The methoxy group, in turn, can influence the molecule's lipophilicity and hydrogen bonding potential, which are critical for its uptake and translocation within the target pest or weed.
This guide provides an in-depth exploration of the application of 2-Fluoro-6-methoxyaniline hydrochloride in the development of a specific class of herbicides: the triazolopyrimidine sulfonamides. These compounds are potent inhibitors of the acetolactate synthase (ALS) enzyme, a key enzyme in the biosynthesis of branched-chain amino acids in plants.[1][2]
Application Notes: Synthesis of a Novel Triazolopyrimidine Sulfonamide Herbicide
The following section details the synthetic strategy and protocol for the preparation of a novel triazolopyrimidine sulfonamide herbicide, N-(2-fluoro-6-methoxyphenyl)-5-methoxy-[1][3]triazolo[1,5-a]pyrimidine-2-sulfonamide, using 2-Fluoro-6-methoxyaniline hydrochloride as a key starting material. This protocol is adapted from established methods for the synthesis of related compounds.
Causality Behind Experimental Choices
The synthesis is a two-step process. The first step involves the preparation of the key intermediate, 5-methoxy-[1][3]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride. The second, and most critical step, is the coupling of this sulfonyl chloride with 2-Fluoro-6-methoxyaniline. The hydrochloride form of the aniline is used to improve its stability and handling. Prior to the reaction, it is neutralized in situ to liberate the free amine for the nucleophilic attack on the sulfonyl chloride. Pyridine is employed as a base to scavenge the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.
Synthetic Workflow Diagram
Caption: Synthetic workflow for the preparation of a novel triazolopyrimidine sulfonamide herbicide.
Experimental Protocols
Protocol 1: Synthesis of N-(2-fluoro-6-methoxyphenyl)-5-methoxy-[1][2][4]triazolo[1,5-a]pyrimidine-2-sulfonamide
Materials:
-
5-methoxy-[1][3]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride (1 equivalent)
-
2-Fluoro-6-methoxyaniline hydrochloride (1 equivalent)
-
Pyridine (dried, 2 equivalents)
-
Dichloromethane (DCM, anhydrous)
-
0.5 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Acetone
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Reflux condenser with a drying tube
-
Ice bath
-
Separatory funnel
-
Büchner funnel and flask
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-methoxy-[1][3]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride (1 eq.) in anhydrous dichloromethane.
-
Amine Solution Preparation: In a separate flask, suspend 2-Fluoro-6-methoxyaniline hydrochloride (1 eq.) in anhydrous dichloromethane. Add dry pyridine (2 eq.) and stir for 15 minutes at room temperature to neutralize the hydrochloride and form the free amine solution.
-
Coupling Reaction: Cool the sulfonyl chloride solution to 0 °C in an ice bath. Slowly add the 2-Fluoro-6-methoxyaniline solution dropwise over 30 minutes. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 10-12 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Workup:
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
To the residue, add 100 mL of dichloromethane and 200 mL of 0.5 M aqueous sodium hydroxide solution. Stir vigorously for 15 minutes.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the aqueous layers and cool to 0 °C.
-
Acidify the aqueous layer with 1 M hydrochloric acid until a precipitate forms.
-
-
Purification:
-
Characterization:
-
Determine the melting point of the purified product.
-
Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Chlorosulfonic acid (used in the preparation of the sulfonyl chloride intermediate) is highly corrosive and reacts violently with water. Handle with extreme caution.
-
Pyridine is flammable and has a strong, unpleasant odor.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |
| N-(2-fluoro-6-methoxyphenyl)-5-methoxy-[1][3]triazolo[1,5-a]pyrimidine-2-sulfonamide | C₁₃H₁₁FN₆O₄S | 382.33 |
(Note: The melting point and yield are dependent on the specific reaction conditions and purification efficiency and should be determined experimentally.)
Agrochemical Screening Workflow
The newly synthesized compound should be subjected to a rigorous screening process to evaluate its herbicidal efficacy and crop selectivity.
Workflow Diagram
Caption: A generalized workflow for the screening of novel herbicidal compounds.
Conclusion
2-Fluoro-6-methoxyaniline hydrochloride is a valuable and versatile building block for the synthesis of novel agrochemicals. The protocol and application notes provided herein offer a comprehensive guide for researchers in the field, demonstrating a practical application in the development of potent triazolopyrimidine sulfonamide herbicides. The unique structural features of this starting material contribute significantly to the biological activity of the final products, highlighting the importance of strategic molecular design in the ongoing quest for more effective and sustainable crop protection solutions.
References
-
Jabusch, T. W., & Tjeerdema, R. S. (2008). Chemistry and fate of triazolopyrimidine sulfonamide herbicides. Reviews of environmental contamination and toxicology, 193, 31–52. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 2-Fluoro-6-methoxyaniline in Modern Chemical Synthesis. Retrieved from [Link]
-
Lein, W., Börnke, F., Reindl, A., Ehrhardt, T., Stitt, M., & Sonnewald, U. (2004). Target-based discovery of novel herbicides. Current opinion in plant biology, 7(2), 219–225. [Link]
-
Plant and Soil Sciences eLibrary. (n.d.). Traditional 'Chemical-Based' Discovery and Screening. Retrieved from [Link]
-
Yin, L., et al. (2010). Syntheses and herbicidal activity of new triazolopyrimidine-2-sulfonamides as acetohydroxyacid synthase inhibitor. Bioorganic & medicinal chemistry, 18(14), 5133–5140. [Link]
- CN101485320B - Triazolopyrimidine sulfonamides herbicide as well as preparation method and application thereof. (2011).
- The R&D Process of New Agrochemicals. (n.d.). Retrieved from a source providing general information on agrochemical development workflows.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Properties and Synthesis of 2-Fluoro-6-methoxyaniline. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluoro-6-methoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Chemistry and fate of triazolopyrimidine sulfonamide herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 3. Syntheses and herbicidal activity of new triazolopyrimidine-2-sulfonamides as acetohydroxyacid synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 2-Fluoro-6-methoxyaniline Hydrochloride
Introduction: The Strategic Value of 2-Fluoro-6-methoxyaniline in Synthetic Chemistry
2-Fluoro-6-methoxyaniline hydrochloride is a key building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] The strategic placement of the fluoro and methoxy groups on the aniline ring imparts unique electronic and steric properties, influencing the reactivity of the amine and the phenyl ring. The fluorine atom can enhance metabolic stability, improve binding affinity to biological targets, and modulate the lipophilicity of the final compound, all of which are critical parameters in drug design.[1] This guide provides a detailed overview of several key derivatization reactions of 2-Fluoro-6-methoxyaniline, offering field-proven insights and step-by-step protocols for researchers, scientists, and drug development professionals.
A Note on the Hydrochloride Salt: 2-Fluoro-6-methoxyaniline is often supplied as its hydrochloride salt for improved stability and handling. Prior to most derivatization reactions targeting the amino group, the free aniline must be liberated. This is typically achieved by treating the hydrochloride salt with a suitable base, such as sodium bicarbonate, sodium carbonate, or an organic base like triethylamine, in an appropriate solvent. The choice of base and solvent will depend on the specific reaction conditions.
I. N-Acylation: Formation of Amides
N-acylation is a fundamental transformation of the amino group of 2-Fluoro-6-methoxyaniline, leading to the formation of stable amide derivatives. These amides are common intermediates in the synthesis of a wide range of biologically active molecules. The reaction involves the nucleophilic attack of the amino group on an acylating agent, such as an acid chloride or anhydride.
Causality Behind Experimental Choices:
-
Acylating Agent: Acetic anhydride is a commonly used and cost-effective acylating agent. For less reactive anilines or to introduce different acyl groups, the corresponding acid chloride can be used, often in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.
-
Solvent: Acetic acid can serve as both a solvent and a catalyst for acetylation with acetic anhydride.[2][3] For reactions with acid chlorides, aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to avoid hydrolysis of the acylating agent.
-
Temperature: Acylation reactions are often exothermic and are typically carried out at room temperature or with initial cooling to control the reaction rate and minimize side reactions.
Protocol 1: Synthesis of N-(2-fluoro-6-methoxyphenyl)acetamide
This protocol describes the acetylation of 2-Fluoro-6-methoxyaniline using acetic anhydride.
Workflow Diagram:
Caption: Workflow for the N-Acylation of 2-Fluoro-6-methoxyaniline.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 2-Fluoro-6-methoxyaniline | 141.14 | 10 | 1.41 g |
| Acetic Anhydride | 102.09 | 12 | 1.13 mL (1.22 g) |
| Glacial Acetic Acid | - | - | 15 mL |
| Saturated Sodium Bicarbonate Solution | - | - | As needed |
| Ethyl Acetate | - | - | As needed |
| Brine | - | - | As needed |
| Anhydrous Magnesium Sulfate | - | - | As needed |
Step-by-Step Procedure:
-
Preparation of the Free Aniline: If starting with 2-Fluoro-6-methoxyaniline hydrochloride, dissolve it in water and add a saturated solution of sodium bicarbonate until the solution is basic (pH > 8). Extract the free aniline with ethyl acetate, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.41 g (10 mmol) of 2-Fluoro-6-methoxyaniline in 15 mL of glacial acetic acid.[2]
-
Addition of Acylating Agent: To the stirred solution, add 1.13 mL (12 mmol) of acetic anhydride dropwise at room temperature.[2]
-
Reaction: Stir the reaction mixture at room temperature for 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture into a beaker containing 100 mL of ice-water and stir until a precipitate forms.
-
Isolation: Collect the solid by vacuum filtration and wash with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford N-(2-fluoro-6-methoxyphenyl)acetamide as a solid.
II. N-Sulfonylation: Formation of Sulfonamides
N-sulfonylation of 2-Fluoro-6-methoxyaniline with sulfonyl chlorides, such as p-toluenesulfonyl chloride or benzenesulfonyl chloride, yields sulfonamides. These derivatives are important pharmacophores and are also used as protecting groups for amines.
Causality Behind Experimental Choices:
-
Sulfonylating Agent: Benzenesulfonyl chloride is a common and effective reagent for this transformation.
-
Base: A non-nucleophilic organic base like pyridine or triethylamine is crucial to neutralize the HCl generated during the reaction, driving the reaction to completion. Pyridine can also act as a catalyst.
-
Solvent: An aprotic solvent such as dichloromethane (DCM) is ideal as it is unreactive towards the sulfonyl chloride.
-
Temperature: The reaction is typically performed at low temperatures (e.g., 0 °C) to control the exothermic nature of the reaction and to prevent the formation of di-sulfonated byproducts.[4]
Protocol 2: Synthesis of N-(2-fluoro-6-methoxyphenyl)benzenesulfonamide
This protocol details the reaction of 2-Fluoro-6-methoxyaniline with benzenesulfonyl chloride.
Workflow Diagram:
Caption: Workflow for the N-Sulfonylation of 2-Fluoro-6-methoxyaniline.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 2-Fluoro-6-methoxyaniline | 141.14 | 10 | 1.41 g |
| Benzenesulfonyl Chloride | 176.62 | 11 | 1.42 mL (1.94 g) |
| Pyridine | 79.10 | 20 | 1.61 mL |
| Dichloromethane (DCM) | - | - | 50 mL |
| 1 M Hydrochloric Acid (HCl) | - | - | As needed |
| Saturated Sodium Bicarbonate Solution | - | - | As needed |
| Brine | - | - | As needed |
| Anhydrous Sodium Sulfate | - | - | As needed |
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.41 g (10 mmol) of 2-Fluoro-6-methoxyaniline and 1.61 mL (20 mmol) of pyridine in 50 mL of anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Sulfonylating Agent: Add a solution of 1.42 mL (11 mmol) of benzenesulfonyl chloride in 10 mL of anhydrous DCM dropwise to the cooled reaction mixture over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Work-up: Quench the reaction by adding 50 mL of 1 M HCl. Separate the organic layer, and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired sulfonamide.
III. Diazotization and Subsequent Reactions
The amino group of 2-Fluoro-6-methoxyaniline can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of substituents onto the aromatic ring through reactions like the Sandmeyer and Schiemann reactions.[5] Diazotization is typically carried out at low temperatures using nitrous acid, which is generated in situ from sodium nitrite and a strong acid.[5]
Causality Behind Experimental Choices:
-
Diazotizing Agent: Sodium nitrite in the presence of a strong acid like HCl or H₂SO₄ generates nitrous acid (HNO₂) in situ, which is the active diazotizing agent.
-
Acid: A strong mineral acid is required to protonate nitrous acid and to form the diazonium salt.
-
Temperature: Diazotization reactions are performed at low temperatures (0-5 °C) because aryl diazonium salts are generally unstable and can decompose at higher temperatures.[6]
-
Sandmeyer Reagents: Copper(I) salts (e.g., CuCl, CuBr, CuCN) are used as catalysts in Sandmeyer reactions to replace the diazonium group with a halide or cyanide.[3]
Protocol 3: Sandmeyer Reaction for the Synthesis of 1-Chloro-2-fluoro-6-methoxybenzene
This protocol outlines the conversion of 2-Fluoro-6-methoxyaniline to 1-Chloro-2-fluoro-6-methoxybenzene via a diazotization-Sandmeyer sequence.
Workflow Diagram:
Caption: Workflow for the Sandmeyer Reaction of 2-Fluoro-6-methoxyaniline.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 2-Fluoro-6-methoxyaniline | 141.14 | 20 | 2.82 g |
| Concentrated HCl | ~37% | - | 6 mL |
| Sodium Nitrite (NaNO₂) | 69.00 | 22 | 1.52 g |
| Copper(I) Chloride (CuCl) | 98.99 | 25 | 2.47 g |
| Diethyl Ether | - | - | As needed |
| Saturated Sodium Bicarbonate Solution | - | - | As needed |
| Anhydrous Sodium Sulfate | - | - | As needed |
Step-by-Step Procedure:
-
Diazotization: In a beaker, suspend 2.82 g (20 mmol) of 2-Fluoro-6-methoxyaniline in a mixture of 6 mL of concentrated HCl and 10 mL of water. Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring. Slowly add a solution of 1.52 g (22 mmol) of sodium nitrite in 5 mL of water, keeping the temperature below 5 °C. Stir for an additional 30 minutes at this temperature.
-
Preparation of Copper(I) Chloride Solution: In a separate flask, dissolve 2.47 g (25 mmol) of copper(I) chloride in 15 mL of concentrated HCl.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the stirred copper(I) chloride solution. Effervescence (evolution of N₂ gas) will be observed. After the addition is complete, warm the mixture to room temperature and then heat it on a steam bath for 30 minutes.
-
Work-up: Cool the reaction mixture and extract with diethyl ether. Wash the ether extracts with water, saturated sodium bicarbonate solution, and finally with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be purified by distillation or column chromatography to give 1-Chloro-2-fluoro-6-methoxybenzene.
IV. Carbon-Carbon and Carbon-Nitrogen Bond Forming Reactions
2-Fluoro-6-methoxyaniline and its derivatives are excellent substrates for various cross-coupling and cyclization reactions to build more complex molecular architectures, including important heterocyclic scaffolds.
A. Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds between an organoboron compound and an organic halide or triflate.[7] While 2-Fluoro-6-methoxyaniline itself is not directly used in this reaction, its halogenated derivatives are valuable coupling partners. For instance, a bromo-derivative of 2-Fluoro-6-methoxyaniline can be coupled with various boronic acids.
General Considerations:
-
Catalyst: A palladium(0) catalyst, often generated in situ from a palladium(II) precatalyst, is essential. The choice of ligand is critical for reaction efficiency.[8]
-
Base: A base, such as potassium carbonate, cesium carbonate, or potassium phosphate, is required for the transmetalation step.[1]
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water is commonly used.
B. Synthesis of Heterocycles
2-Fluoro-6-methoxyaniline is a valuable precursor for the synthesis of various heterocyclic systems, such as quinolines and benzimidazoles.
-
Quinoline Synthesis: Quinolines can be synthesized from anilines through various methods, including the Skraup, Doebner-von Miller, and Friedländer syntheses. For example, a facile two-step synthesis of 3-fluoro-6-methoxyquinoline has been described starting from p-anisidine, which is structurally related to 2-fluoro-6-methoxyaniline.[9]
-
Benzimidazole Synthesis: Benzimidazoles can be prepared by the condensation of o-phenylenediamines with carboxylic acids or their derivatives.[10][11] While 2-Fluoro-6-methoxyaniline is not an o-phenylenediamine, it can be a precursor to substituted o-phenylenediamines, which can then be cyclized to form benzimidazoles.[10][11]
Safety Precautions
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
2-Fluoro-6-methoxyaniline and its derivatives may be harmful if swallowed, in contact with skin, or if inhaled. Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Many of the reagents used in these protocols are corrosive, flammable, or toxic. Handle them with care and consult the relevant Safety Data Sheets (SDS) before use.
-
Diazonium salts can be explosive when dry. Always handle them in solution and avoid isolation unless absolutely necessary and with appropriate safety measures in place.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 2-Fluoro-6-methoxyaniline in Modern Chemical Synthesis. Retrieved from [Link]
- Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candid
- 2-Fluoro-N-(4-methoxyphenyl)benzamide. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(5), o1082.
- A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. (2013). Tetrahedron Letters, 54(40), 5461-5463.
- Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. (2022). Molecules, 27(15), 4924.
-
Diazotisation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Tosylation of 3-bromoaniline with p-toluenesulfonyl chloride. (2020).
- N-(4-Methoxy-2-nitrophenyl)acetamide. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2123.
- The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to... (2001). Synthesis, 2001(11), 1704-1710.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2021). RSC Advances, 11(52), 32895-32899.
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.
- Structural Comparison of Three N-(4-Methoxyphenyl)
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2007).
- Introduction of Fluorine via Diazonium Compounds (Fluorodediazoni
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Properties and Synthesis of 2-Fluoro-6-methoxyaniline. Retrieved from [Link]
- Synthesis of Benzimidazole Derivatives Containing Schiff Base Exhibiting Antimicrobial Activities. (2017). International Journal of Research Studies in Biosciences, 5(7), 18-24.
- N-(4-Methoxy-2-nitrophenyl)acetamide. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(7), o2123.
- Diazotization reaction: Mechanism and Uses. (2023). Online Chemistry notes.
-
Sandmeyer reaction. (n.d.). Wikipedia. Retrieved from [Link]
- A Comparative Guide to Aniline Derivatives in Suzuki-Miyaura Cross-Coupling Reactions. (n.d.). Benchchem.
- SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF BENZIMIDAZOLE DERIVATIVES. (2018). International Journal of Pharmaceutical Sciences and Research, 9(2), 617-624.
- Metal-Free Synthesis of 2-Fluoroalkylated Quinolines Using Polyfluoroalkanoic Acids as Direct Fluorine Sources. (2019). Organic Letters, 21(6), 1984-1988.
- SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. (2021).
- Suzuki-Miyaura Coupling. (2021). Chemistry LibreTexts.
- Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. (2021). Beilstein Journal of Organic Chemistry, 17, 2368-2375.
- Synthesis of Benzimidazole Derivatives in An Aqueous Media and Reflux Conditions Catalysed by L-Proline at pH. (2019). International Journal of Research and Analytical Reviews, 6(1), 485-488.
- New Diazo Process. (1974). DTIC.
- N-(6-[18F]Fluoro-4-phenoxypyridin-3-yl)-N-(2-methoxybenzyl)acetamide. (2013). Molecular Imaging and Biology, 15(2), 235-245.
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purification techniques for "2-Fluoro-6-methoxyaniline hydrochloride"
An Application Note on the Purification of 2-Fluoro-6-methoxyaniline Hydrochloride
Abstract
2-Fluoro-6-methoxyaniline is a critical building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1] Its utility as a synthetic intermediate necessitates a high degree of purity to ensure the efficacy and safety of the final products.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the purification of its hydrochloride salt. We delve into the causality behind experimental choices for three primary purification techniques: acid-base extraction, recrystallization, and column chromatography. This document offers detailed, field-proven protocols, troubleshooting guides, and a comparative analysis of the methods to empower scientists in achieving optimal purity for their research and development needs.
Introduction: The Importance of Purity
2-Fluoro-6-methoxyaniline (and its hydrochloride salt) is a substituted aniline whose unique electronic and steric properties, conferred by the fluorine and methoxy groups, make it invaluable. The fluorine substitution, in particular, can enhance metabolic stability, improve binding affinity, and alter the lipophilicity of target molecules, which are all crucial parameters in modern drug design.[1]
However, impurities arising from synthesis—such as unreacted precursors, isomers, or by-products—can interfere with downstream reactions, complicate kinetic studies, and introduce potential toxicological risks.[3] Therefore, robust and reliable purification is not merely a preparatory step but a critical determinant of experimental success and product integrity. This guide provides the foundational knowledge and practical protocols to purify 2-Fluoro-6-methoxyaniline hydrochloride to a high standard.
Compound Profile and Impurity Landscape
A thorough understanding of the target compound's properties and potential contaminants is the cornerstone of designing an effective purification strategy.
Physicochemical Properties
The free base, 2-Fluoro-6-methoxyaniline, is typically a liquid, while its hydrochloride salt is a solid.[2] This difference in physical state dictates the applicable purification techniques.
| Property | 2-Fluoro-6-methoxyaniline (Free Base) | 2-Fluoro-6-methoxyaniline HCl (Salt) |
| CAS Number | 446-61-7 | Not specified; derived from base |
| Molecular Formula | C₇H₈FNO[2] | C₇H₉ClFNO |
| Molecular Weight | 141.14 g/mol [4] | 177.60 g/mol |
| Appearance | Clear, peach or khaki-colored liquid[2] | Off-white to tan solid |
| Boiling Point | ~208 °C[2] | Not applicable (decomposes) |
| Solubility | Soluble in organic solvents (DCM, EtOAc) | Soluble in water, alcohols; sparingly soluble in non-polar organic solvents |
| Storage | 2-8°C, under inert atmosphere | Room temperature, dry conditions |
Common Impurities
Impurities in 2-Fluoro-6-methoxyaniline are typically process-related, stemming from its synthesis, which often involves the reduction of 3-fluoro-2-nitroanisole.[2]
-
Unreacted Starting Material: Residual 3-fluoro-2-nitroanisole.
-
Isomeric By-products: Positional isomers formed during synthesis.
-
Degradation Products: Anilines are susceptible to air oxidation, leading to colored, often polymeric impurities.[3]
-
Residual Solvents and Reagents: Solvents used in the reaction or workup.
Purification Methodologies: Principles and Rationale
The choice of purification method depends on the nature of the impurities, the desired scale, and the final purity requirements. We will discuss three primary techniques.
Acid-Base Extraction
Principle: This technique leverages the basicity of the aniline's amino group. By treating the crude compound with an acid (like HCl), the neutral, organic-soluble free base is converted into its ionic salt form (hydrochloride), which is soluble in water.[5][6] Neutral or acidic organic impurities remain in the organic phase and can be physically separated.[7] This is a powerful method for removing non-basic impurities.
Causality: The protonation of the amine nitrogen atom creates a charged ammonium species. This charge dramatically increases the compound's polarity, rendering it soluble in the aqueous layer of a biphasic system. Subsequent neutralization with a base reverses this process, regenerating the purified, water-insoluble free amine, which can then be extracted back into an organic solvent.[8]
Recrystallization
Principle: This is the gold standard for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. A saturated solution is prepared at an elevated temperature, and as it cools, the solution becomes supersaturated, forcing the desired compound to crystallize out, leaving impurities behind in the solvent (mother liquor).
Causality: The slow formation of a crystal lattice is a highly selective process. Molecules of the target compound fit preferentially into the growing lattice, while impurity molecules, having a different size, shape, or polarity, are excluded and remain dissolved. The choice of solvent is critical: the target compound should be highly soluble at high temperatures and poorly soluble at low temperatures.
Column Chromatography
Principle: This is a separatory technique based on the differential partitioning of compounds between a mobile phase (the eluent) and a stationary phase (commonly silica gel).[9] Compounds with a higher affinity for the stationary phase travel down the column more slowly than compounds with a lower affinity.
Causality: Silica gel is a polar stationary phase. Polar compounds will adsorb more strongly to the silica via hydrogen bonding and dipole-dipole interactions, resulting in slower elution. Non-polar compounds interact weakly and are eluted more quickly. By using a solvent system of appropriate polarity (e.g., a hexane/ethyl acetate mixture), a fine-tuned separation of compounds with different polarities can be achieved.[9][10] This method is ideal for separating the free base from closely related isomers or other non-polar impurities.
Experimental Protocols
Safety First: 2-Fluoro-6-methoxyaniline and its derivatives are harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye and skin irritation.[4][11] Always work in a well-ventilated chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[12][13]
Protocol 1: Purification via Acid-Base Extraction
This protocol is ideal for removing neutral or acidic impurities from crude 2-Fluoro-6-methoxyaniline (free base).
Workflow Diagram: Acid-Base Extraction
Caption: Workflow for purifying the free base via acid-base extraction.
Methodology:
-
Dissolution: Dissolve the crude 2-Fluoro-6-methoxyaniline (e.g., 10 g) in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (100 mL).
-
Acidic Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (100 mL). Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently.
-
Separation: Allow the layers to separate fully. The aqueous layer (top layer for ethyl acetate, bottom for DCM if density is higher) now contains the protonated 2-Fluoro-6-methoxyaniline hydrochloride. The organic layer contains neutral and acidic impurities.
-
Isolate Aqueous Layer: Carefully separate and collect the aqueous layer. For rigorous purification, re-extract the organic layer with a fresh portion of 1M HCl (50 mL) and combine the aqueous layers.
-
Basification: Place the combined aqueous layers in a flask and cool in an ice bath. Slowly add 2M sodium hydroxide solution while stirring until the solution is strongly basic (pH > 10, check with pH paper). The free amine will precipitate or form an oily layer.
-
Back-Extraction: Transfer the mixture back to a separatory funnel and extract the liberated free amine with three portions of fresh DCM (75 mL each).
-
Drying and Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the purified 2-Fluoro-6-methoxyaniline free base.
Protocol 2: Purification by Recrystallization
This protocol is designed for the solid hydrochloride salt.
Workflow Diagram: Recrystallization
Caption: Step-by-step workflow for the recrystallization of the HCl salt.
Methodology:
-
Solvent Selection: The key is finding a suitable solvent. A good starting point for aniline hydrochlorides is an alcohol like isopropanol (IPA) or ethanol, possibly with a co-solvent like diethyl ether or water. Test small quantities first. The salt should be soluble in the boiling solvent but poorly soluble when cold.
-
Dissolution: Place the crude 2-Fluoro-6-methoxyaniline hydrochloride (e.g., 5 g) in an Erlenmeyer flask. Add the chosen solvent (e.g., IPA) portion-wise to the flask while heating on a hot plate with stirring, until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 3: Purification by Flash Column Chromatography
This protocol is highly effective for purifying the free base from impurities with similar properties, such as isomers.
Methodology:
-
TLC Analysis: First, determine the optimal eluent system using Thin Layer Chromatography (TLC). Spot the crude material on a TLC plate and develop it in various mixtures of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate). The ideal system gives the product spot an Rf value of ~0.3 and good separation from impurity spots. A common starting point is 10-20% ethyl acetate in hexanes.
-
Column Packing: Prepare a glass column with silica gel (230-400 mesh) as the stationary phase, packed as a slurry in the chosen eluent system. The amount of silica should be 50-100 times the weight of the crude sample.
-
Sample Loading: Dissolve the crude free base in a minimal amount of the eluent or a stronger solvent like DCM. Alternatively, adsorb the crude oil onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column bed. This "dry loading" method often results in better separation.
-
Elution: Carefully add the eluent to the top of the column and apply pressure (flash chromatography) to push the solvent through. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified 2-Fluoro-6-methoxyaniline free base.
Method Selection and Troubleshooting
Decision-Making Logic
Caption: Guide for selecting the appropriate purification technique.
| Issue | Possible Cause | Solution |
| Recrystallization: Oiling out instead of crystallizing | Solvent is too polar; cooling too fast; compound is too impure. | Add a less polar anti-solvent; ensure slow cooling; pre-purify with another method (e.g., acid-base wash). |
| Acid-Base: Emulsion forms at the interface | Solutions are too concentrated; vigorous shaking. | Add brine (sat. NaCl solution) to break the emulsion; use gentle swirling instead of shaking; filter the mixture through Celite. |
| Column: Poor separation of spots | Incorrect eluent system. | Re-optimize the eluent polarity using TLC. A shallower gradient or a different solvent system may be required. |
| General: Product is still colored after purification | Persistent, likely oxidized, polymeric impurities. | Treat the solution with activated charcoal before a final filtration or recrystallization step. Store the purified product under an inert atmosphere (N₂ or Ar). |
References
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Understanding the Properties and Synthesis of 2-Fluoro-6-methoxyaniline. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. Retrieved from [Link]
- Google Patents. (n.d.). CN112409192A - Purification method of 4-fluoro-2-methoxyaniline.
- Google Patents. (n.d.). CN115784896A - Preparation method of 2-bromo-6-fluoroaniline.
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of 2-Fluoro-6-methoxyaniline in Modern Chemical Synthesis. Retrieved from [Link]
-
National Institutes of Health, PubChem. (n.d.). 2-Fluoro-6-methoxyaniline. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzenamine, 2-fluoro-4-methoxy-. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-AMINOTETRAPHENYLMETHANE. Retrieved from [Link]
-
Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]
- Google Patents. (n.d.). US2007199A - Aniline hydrohalide preparation.
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 5-Chloro-2-methoxyaniline hydrochloride. Retrieved from [Link]
-
YouTube. (2023). Making Aniline HCl. Retrieved from [Link]
-
Veeprho. (n.d.). Aniline Impurities and Related Compound. Retrieved from [Link]
-
Krishna Solvechem Ltd. (n.d.). MATERIAL SAFETY DATA SHEET (MSDS) - 4-fluoro-2-methoxyaniline. Retrieved from [Link]
-
ResearchGate. (2020). Does anyone have any literature or procedure for the preparation of aniline hydrochloride? Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]
-
University of Waterloo. (n.d.). Acid and Base Extraction. Retrieved from [Link]
-
Trade Science Inc. (2010). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in. Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
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- 9. Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones [mdpi.com]
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Navigating Electrophilic Reactions of 2-Fluoro-6-methoxyaniline Hydrochloride: A Guide for Synthetic Chemists
Introduction: Unveiling the Reactivity of a Versatile Building Block
2-Fluoro-6-methoxyaniline hydrochloride is a key intermediate in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1] Its utility stems from the unique interplay of its three substituents on the aromatic ring: a strongly activating amino group, an activating methoxy group, and a deactivating but ortho-, para-directing fluoro group. Understanding the combined influence of these groups on the regioselectivity of electrophilic aromatic substitution is paramount for the successful synthesis of target molecules. This guide provides a detailed exploration of the reactions of 2-fluoro-6-methoxyaniline with common electrophiles, offering both theoretical insights and practical, field-tested protocols for researchers, scientists, and drug development professionals.
The hydrochloride salt of 2-fluoro-6-methoxyaniline is typically a stable, crystalline solid, which is often more convenient to handle and store than the free base, which is a liquid.[2] Prior to its use in most electrophilic substitution reactions, the free aniline is typically generated in situ or in a separate step by neutralization with a suitable base. The lone pair of electrons on the nitrogen atom of the free aniline dramatically increases the electron density of the aromatic ring, making it highly susceptible to electrophilic attack.
Understanding the Directing Effects: A Symphony of Substituents
The outcome of electrophilic aromatic substitution on the 2-fluoro-6-methoxyaniline ring is governed by the cumulative directing and activating/deactivating effects of the amino, methoxy, and fluoro substituents.
-
Amino Group (-NH₂): This is a powerful activating group and a strong ortho-, para-director due to its ability to donate its lone pair of electrons into the aromatic π-system through resonance.[3]
-
Methoxy Group (-OCH₃): Also an activating group and an ortho-, para-director for the same reason as the amino group, though its activating effect is slightly weaker.[4]
-
Fluoro Group (-F): Halogens are a unique class of substituents. They are deactivating due to their strong electronegativity, which withdraws electron density from the ring inductively. However, they are ortho-, para-directors because their lone pairs can participate in resonance, stabilizing the arenium ion intermediate when the electrophile attacks at these positions.[5]
In 2-fluoro-6-methoxyaniline, the powerful ortho-, para-directing influence of the amino group dominates. The position para to the amino group (C4) is the most likely site of electrophilic attack, as the ortho positions (C3 and C5) are sterically hindered by the adjacent methoxy and fluoro groups, respectively.
I. N-Acylation: Protection and Functionalization
N-acylation is a fundamental transformation for anilines, often employed as a protection strategy to moderate the high reactivity of the amino group and to prevent side reactions during subsequent synthetic steps. The resulting acetamide is also a common structural motif in many biologically active molecules.
Methodology Overview
The acylation of 2-fluoro-6-methoxyaniline is readily achieved by treating the free aniline with an acylating agent such as acetyl chloride or acetic anhydride in the presence of a base. The base neutralizes the HCl or acetic acid byproduct, driving the reaction to completion. Dichloromethane is a common solvent for this reaction.
Experimental Protocol: Synthesis of N-(2-fluoro-6-methoxyphenyl)acetamide
Materials:
-
2-Fluoro-6-methoxyaniline hydrochloride
-
Acetyl chloride (-Ac) or Acetic Anhydride
-
Triethylamine (Et₃N) or other suitable base
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-fluoro-6-methoxyaniline (1.0 eq) in dichloromethane, add triethylamine (1.1-1.3 eq). If starting from the hydrochloride salt, use 2.1-2.3 eq of triethylamine.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add acetyl chloride (1.05-1.25 eq) dropwise, maintaining the temperature below 20 °C.
-
Stir the reaction mixture at room temperature for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add water to the reaction mixture.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization or column chromatography if necessary.
| Parameter | Condition | Reference |
| Acylating Agent | Acetyl Chloride | [6] |
| Base | Triethylamine | [6] |
| Solvent | Dichloromethane | [6] |
| Temperature | 0-20 °C | [6] |
| Reaction Time | 3-5 hours | [6] |
II. N-Alkylation: Expanding Molecular Diversity
N-alkylation introduces alkyl groups onto the nitrogen atom of the aniline, a key step in the synthesis of numerous pharmaceutical compounds where this modification can fine-tune the biological activity and pharmacokinetic properties.
Methodology Overview
The N-alkylation of 2-fluoro-6-methoxyaniline can be accomplished via a nucleophilic substitution reaction with an alkyl halide. A non-nucleophilic base, such as potassium carbonate, is used to deprotonate the aniline, enhancing its nucleophilicity, and to neutralize the acid formed during the reaction. Dimethylformamide (DMF) is a suitable solvent for this transformation.
Experimental Protocol: Synthesis of N-Alkyl-2-fluoro-6-methoxyaniline
Materials:
-
2-Fluoro-6-methoxyaniline
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask, add 2-fluoro-6-methoxyaniline (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMF to achieve a concentration of approximately 0.2 M with respect to the aniline.
-
With stirring, add the alkyl halide (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into deionized water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[7]
III. Sulfonation: Introduction of a Key Functional Group
The introduction of a sulfonic acid or sulfonamide group onto the aromatic ring can significantly impact the solubility and biological activity of a molecule. Sulfonamides are a well-known class of antibacterial drugs.
Methodology Overview
The sulfonation of an activated aromatic ring like 2-fluoro-6-methoxyaniline can be achieved using a strong sulfonating agent such as chlorosulfonic acid. The reaction proceeds via electrophilic aromatic substitution, with the sulfonic acid group being directed to the position para to the amino group. To control the regioselectivity and prevent unwanted side reactions, it is often advantageous to first protect the amino group via acylation.
Experimental Protocol: Synthesis of 4-Amino-3-fluoro-5-methoxybenzenesulfonamide
Materials:
-
N-(2-fluoro-6-methoxyphenyl)acetamide (from Section I)
-
Chlorosulfonic acid (ClSO₃H)
-
Ammonia solution
-
Dichloromethane (DCM)
-
Crushed ice
-
Sodium hydroxide solution
-
Hydrochloric acid
Procedure:
-
Sulfonylation: Cool a solution of N-(2-fluoro-6-methoxyphenyl)acetamide (1.0 eq) in DCM to 0-5 °C.
-
Slowly add chlorosulfonic acid (3.0-3.5 eq) dropwise, maintaining the temperature below 20 °C.
-
After the addition is complete, heat the mixture to 70 °C for 5-8 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Amidation: Add the resulting mixture to an excess of cold aqueous ammonia solution.
-
Stir vigorously and then separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution to obtain the crude N-(4-(aminosulfonyl)-2-fluoro-6-methoxyphenyl)acetamide.
-
Deprotection: Hydrolyze the acetamide group by heating with aqueous acid (e.g., HCl) or base (e.g., NaOH) to yield 4-amino-3-fluoro-5-methoxybenzenesulfonamide.
IV. Halogenation: Introducing Halogen Atoms
Halogenation, particularly bromination, is a common electrophilic aromatic substitution reaction used to introduce halogen atoms into aromatic rings. These halogenated intermediates are versatile building blocks for further synthetic transformations, such as cross-coupling reactions.
Methodology Overview
The bromination of 2-fluoro-6-methoxyaniline is expected to occur predominantly at the C4 position, which is para to the strongly activating amino group. A variety of brominating agents can be used, including molecular bromine and N-bromosuccinimide (NBS). A milder and often more selective method involves the use of a hydrogen bromide/hydrogen peroxide system.
Experimental Protocol: Synthesis of 4-Bromo-2-fluoro-6-methoxyaniline
Materials:
-
2-Fluoro-6-methoxyaniline
-
Hydrobromic acid (HBr)
-
30% Hydrogen peroxide (H₂O₂)
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-fluoro-6-methoxyaniline (1.0 eq) in a suitable solvent such as dichloromethane or an aqueous acid.
-
Add hydrobromic acid.
-
Heat the mixture to 60-80 °C.
-
Slowly add 30% hydrogen peroxide (1.0-1.1 eq) dropwise.
-
Stir the reaction at this temperature for 5-8 hours, monitoring by TLC.
-
Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography or recrystallization.[6]
| Parameter | Condition | Reference |
| Brominating Agent | HBr / H₂O₂ | [6] |
| Temperature | 60-80 °C | [6] |
| Reaction Time | 5-8 hours | [6] |
Safety Considerations
-
2-Fluoro-6-methoxyaniline hydrochloride: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reagents: Many of the reagents used in these protocols, such as acetyl chloride, chlorosulfonic acid, and alkyl halides, are corrosive, toxic, and/or moisture-sensitive. Always consult the Safety Data Sheet (SDS) for each chemical before use and handle them in a fume hood with appropriate precautions.[8]
-
Reactions: Some of these reactions can be exothermic. Proper temperature control is crucial. Always add reagents slowly and monitor the reaction temperature.
Conclusion
2-Fluoro-6-methoxyaniline hydrochloride is a valuable and versatile starting material for the synthesis of a wide range of functionalized aromatic compounds. A thorough understanding of the directing effects of its substituents allows for the predictable and selective introduction of various electrophiles. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this important building block.
References
- CN115784896A - Preparation method of 2-bromo-6-fluoroaniline - Google P
-
A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline | Request PDF - ResearchGate. (URL: [Link])
-
Understanding the Properties and Synthesis of 2-Fluoro-6-methoxyaniline - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])
- US5053542A - Catalytic bromination of 2-fluoroaniline - Google P
- US4443631A - Selective halogenation of 2-fluoroaniline - Google P
- EP2940002A1 - Halogenated aniline and method for producing same - Google P
-
The Role of 2-Fluoro-6-methoxyaniline in Modern Chemical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])
-
Benzenamine, 2-fluoro-4-methoxy - Organic Syntheses Procedure. (URL: [Link])
-
Syntheses of Sulfonated Derivatives of 2-Fluoroaniline - LookChem. (URL: [Link])
-
Difluoroalkylation of Anilines via Photoinduced Methods - PMC - NIH. (URL: [Link])
-
Understanding Ortho, Para, and Meta Directors - Master Organic Chemistry. (URL: [Link])
-
Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents - MDPI. (URL: [Link])
-
(PDF) Sulfonamide derivatives: Synthesis and applications - ResearchGate. (URL: [Link])
-
N-(4-Methoxy-2-nitrophenyl)acetamide - PMC - PubMed Central. (URL: [Link])
-
Directing Effects in Electrophilic Aromatic Substitution Made EASY! - YouTube. (URL: [Link])
-
Sulfonamide derivatives: Synthesis and applications - Frontier Research Publication. (URL: [Link])
-
SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES - ResearchGate. (URL: [Link])
- CN104910038A - 3-Amino-4-methoxy acetanilide (II)
-
Directing Groups in SE Ar. (URL: [Link])
-
N-(6-[18F]Fluoro-4-phenoxypyridin-3-yl)-N-(2-methoxybenzyl)acetamide - PubMed. (URL: [Link])
-
Synthesis, crystal structure and Hirshfeld surface analysis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide - PMC - NIH. (URL: [Link])
Sources
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- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 6. 1261216-27-6|4-Bromo-2-fluoro-6-methoxyaniline|BLD Pharm [bldpharm.com]
- 7. youtube.com [youtube.com]
- 8. N-(6-[18F]Fluoro-4-phenoxypyridin-3-yl)-N-(2-methoxybenzyl)acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
catalytic applications involving "2-Fluoro-6-methoxyaniline hydrochloride"
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Fluoro-6-methoxyaniline Hydrochloride
Welcome to the technical support center for the synthesis of 2-Fluoro-6-methoxyaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for this important synthetic process. Our goal is to equip you with the scientific understanding and practical knowledge to optimize your reaction conditions, maximize yield and purity, and troubleshoot common issues.
I. Overview of the Synthesis
The synthesis of 2-Fluoro-6-methoxyaniline hydrochloride is typically a two-step process. The first and most critical step is the catalytic hydrogenation of the nitro-aromatic precursor, 3-fluoro-2-nitroanisole, to form the free base, 2-Fluoro-6-methoxyaniline. The second step involves the conversion of the aniline to its hydrochloride salt, which often improves stability and handling. Temperature control is a crucial parameter in both stages, significantly impacting reaction rate, selectivity, and the final product's purity.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis, with a focus on temperature optimization.
Q1: What is the optimal temperature for the catalytic hydrogenation of 3-fluoro-2-nitroanisole?
A1: While there isn't a universally "perfect" temperature, a mild to moderate range of 25°C to 60°C is generally recommended for the palladium-catalyzed hydrogenation of nitroarenes.[1] Starting the reaction at room temperature (around 25°C) is a common practice. The hydrogenation of nitro groups is a highly exothermic reaction, and careful temperature management is crucial to prevent over-reduction and side reactions.[2]
Scientific Rationale:
-
Reaction Rate: Increasing the temperature will generally increase the reaction rate. One study on nitrobenzene hydrogenation showed that the conversion rate increased with temperature up to 60°C.
-
Selectivity: Higher temperatures can lead to a decrease in selectivity. For related aromatic compounds, temperatures above 150°C can promote undesirable side reactions such as hydrodeoxygenation (removal of the methoxy group) and even hydrogenolysis (cleavage of the aromatic ring), leading to a complex mixture of byproducts.[3]
-
Catalyst Activity: While moderate heat can enhance catalyst activity, excessively high temperatures can lead to catalyst deactivation through sintering of the palladium nanoparticles.
Q2: How do I monitor the progress of the hydrogenation reaction?
A2: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A key indicator of reaction completion is the consumption of the starting material, 3-fluoro-2-nitroanisole.
Q3: What are the best practices for forming the hydrochloride salt of 2-Fluoro-6-methoxyaniline?
A3: The formation of the hydrochloride salt is an acid-base reaction. A common and effective method is to dissolve the purified 2-Fluoro-6-methoxyaniline free base in a suitable organic solvent (e.g., isopropanol, diethyl ether) and then add a solution of hydrogen chloride in the same or a miscible solvent. Anhydrous conditions are often preferred to prevent the co-precipitation of water.
Temperature Considerations for Salt Formation and Crystallization:
-
Initial Reaction: The initial reaction with HCl is typically carried out at room temperature or slightly below to control the exotherm.
-
Crystallization: The temperature at which the hydrochloride salt crystallizes significantly impacts the particle size and purity. Slow cooling from a higher temperature will generally yield larger, more well-defined crystals, which are easier to filter and wash. Conversely, rapid cooling ("crashing out") by placing the solution directly in an ice bath can lead to the formation of small, impure crystals that may trap solvent and impurities. A gradual cooling process is recommended for optimal results.
Q4: What is the recommended drying temperature for the final 2-Fluoro-6-methoxyaniline hydrochloride product?
A4: For aniline hydrochlorides, a drying temperature of 110-120°C under vacuum is often cited to ensure the removal of residual solvents and water without causing decomposition.[4][5] It is important to ensure the product is completely dry, as residual moisture can affect its stability and downstream applications.
III. Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of 2-Fluoro-6-methoxyaniline (Free Base) | Incomplete Reaction: Insufficient reaction time, low hydrogen pressure, or poor catalyst activity. | - Monitor the reaction by TLC or GC-MS until the starting material is consumed. - Ensure a consistent hydrogen pressure (e.g., 50 psi) is maintained. - Use fresh, high-quality Pd/C catalyst. |
| Catalyst Poisoning: Impurities in the starting material or solvent can poison the palladium catalyst. | - Use high-purity starting materials and solvents. - Consider filtering the reaction mixture through a pad of celite before adding the catalyst. | |
| Side Reactions: Over-reduction or hydrodeoxygenation due to excessive temperature. | - Maintain the reaction temperature in the recommended range (25-60°C). - Use a temperature-controlled reaction vessel and monitor for exotherms. | |
| Formation of Impurities/Byproducts | High Reaction Temperature: As mentioned, elevated temperatures can lead to hydrodeoxygenation of the methoxy group or other undesired reductions.[3] | - Strictly control the reaction temperature. - If an exotherm is observed, provide external cooling to maintain the desired temperature. |
| Incomplete Reduction: Formation of intermediate nitroso or hydroxylamine species. | - Ensure sufficient reaction time and catalyst loading. - Confirm complete conversion of the starting material before work-up. | |
| Poor Quality of Hydrochloride Salt (e.g., discolored, oily) | Impure Free Base: The purity of the starting aniline directly affects the quality of the salt. | - Purify the 2-Fluoro-6-methoxyaniline free base (e.g., by distillation or chromatography) before salt formation. |
| Incorrect Stoichiometry: An excess of the aniline can lead to an oily product. | - Use a slight excess of hydrochloric acid to ensure complete protonation of the aniline.[6] | |
| Rapid Crystallization: "Crashing out" the product can trap impurities. | - Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath to promote the formation of pure crystals. | |
| Improper Drying: Residual solvent or moisture. | - Dry the product thoroughly under vacuum at the recommended temperature (110-120°C).[4][5] |
IV. Experimental Protocols
A. Synthesis of 2-Fluoro-6-methoxyaniline
-
Reaction Setup: To a Parr reactor or a similar hydrogenation vessel, add 3-fluoro-2-nitroanisole and a suitable solvent such as ethanol.
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Palladium on carbon (Pd/C) catalyst. The catalyst loading is typically 1-5 mol% relative to the substrate.
-
Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 psi) and begin vigorous stirring.
-
Temperature Control: Maintain the reaction temperature between 25-40°C. Monitor the temperature closely, as the reaction is exothermic. If necessary, use a cooling bath to prevent the temperature from exceeding 60°C.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS until all the starting material has been consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with an inert gas. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 2-Fluoro-6-methoxyaniline as an oil. This can be purified further by vacuum distillation if necessary.
B. Preparation of 2-Fluoro-6-methoxyaniline Hydrochloride
-
Dissolution: Dissolve the purified 2-Fluoro-6-methoxyaniline in a minimal amount of a suitable solvent like isopropanol or diethyl ether.
-
Acidification: Slowly add a solution of hydrogen chloride (e.g., 2M HCl in diethyl ether or concentrated HCl) to the stirred solution of the aniline. A precipitate should form.
-
Crystallization: Stir the mixture at room temperature for a period to ensure complete salt formation. For optimal crystal quality, a slow cooling process is recommended.
-
Isolation: Collect the solid product by filtration and wash with a small amount of cold solvent to remove any residual impurities.
-
Drying: Dry the 2-Fluoro-6-methoxyaniline hydrochloride in a vacuum oven at 110-120°C until a constant weight is achieved.[4][5]
V. References
-
Organic Syntheses Procedure. (n.d.). p-Aminotetraphenylmethane. Organic Syntheses, Coll. Vol. 2, p.4. Retrieved from [Link]
-
ResearchGate. (2020, July 16). Does anyone have any literature or procedure for the preparation of aniline hydrochloride? Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Properties and Synthesis of 2-Fluoro-6-methoxyaniline. Retrieved from [Link]
-
MDPI. (2023, November 6). Temperature-Dependent Hydrogenation, Hydrodeoxygenation, and Hydrogenolysis of Anisole on Nickel Catalysts. Catalysts, 13(11), 1435. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 2-Fluoro-6-methoxyaniline in Modern Chemical Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of temperature on nitrobenzene hydrogenation. Retrieved from [Link]
-
ResearchGate. (n.d.). A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. Retrieved from [Link]
-
Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline. Retrieved from
-
YouTube. (2023, November 17). Making Aniline HCl. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility and Self-Consistent Modeling of Aniline Hydrochloride in H–Mg–Na–Ca–Al–Cl–H2O System at the Temperature Range of 288–348 K. Retrieved from [Link]
-
Stevens Institute of Technology. (n.d.). Kinetic study of catalytic hydrogenation of O-nitroanisole to O-anisidine in a microchannel reactor. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility measurement of aniline hydrochloride in C6H5OH-H2O system and chemical modeling of mixed solvent electrolyte. Retrieved from [Link]
Sources
- 1. Anilinium chloride - Wikipedia [en.wikipedia.org]
- 2. Sciencemadness Discussion Board - Purification of Aniline Hydrochloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
Technical Support Center: Synthesis of 2-Fluoro-6-methoxyaniline Hydrochloride
Welcome to the technical support center for the synthesis of 2-Fluoro-6-methoxyaniline hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. 2-Fluoro-6-methoxyaniline is a key building block in the synthesis of various pharmaceuticals and agrochemicals, where the strategic placement of the fluoro and methoxy groups can significantly influence molecular properties such as metabolic stability and binding affinity.[1] This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its synthesis, ensuring a safe, efficient, and successful experimental outcome.
Synthesis Overview: The Primary Pathway
The most common and efficient route for synthesizing 2-Fluoro-6-methoxyaniline is through the catalytic hydrogenation of its nitro precursor, 1-fluoro-3-methoxy-2-nitrobenzene.[2] This is typically followed by the formation of the hydrochloride salt by treatment with hydrochloric acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Category 1: Issues Related to the Catalytic Hydrogenation Step
Question 1: My hydrogenation reaction is stalled or showing very slow conversion. What are the likely causes and how can I resolve this?
Answer: A stalled or sluggish hydrogenation reaction is a frequent issue and can often be attributed to catalyst deactivation or suboptimal reaction conditions. Here’s a systematic approach to troubleshoot this problem:
-
Catalyst Quality and Activity: The heart of this transformation is the Palladium on carbon (Pd/C) catalyst. Its activity is paramount.
-
Catalyst Poisoning: The most common culprit for catalyst deactivation is poisoning. Trace impurities in your starting material, solvent, or even from the glassware can poison the catalyst. Sulfur-containing compounds are notorious catalyst poisons. Ensure your 1-fluoro-3-methoxy-2-nitrobenzene starting material is of high purity. If you suspect contamination, consider purifying your starting material by recrystallization or column chromatography.
-
Improper Handling of Catalyst: Pd/C is often pyrophoric, especially when dry and in the presence of flammable solvents. It should be handled under an inert atmosphere (e.g., nitrogen or argon). Exposure to air can lead to oxidation and a reduction in catalytic activity. Always use fresh, properly stored catalyst.
-
Catalyst Loading: Insufficient catalyst loading will naturally lead to a slower reaction. A typical loading for this type of reaction is 5-10 mol% of palladium. If the reaction is slow, a modest increase in catalyst loading can be beneficial.
-
-
Hydrogen Pressure and Delivery:
-
Inadequate Hydrogen Pressure: The reduction of a nitro group requires a sufficient supply of hydrogen. For laboratory-scale synthesis, a hydrogen balloon is often used. Ensure there are no leaks in your setup. For larger scales or more stubborn reductions, a Parr shaker or a similar hydrogenation apparatus that allows for higher and sustained hydrogen pressure (e.g., 50 psi) is recommended.[3]
-
Poor Mass Transfer: Efficient mixing is crucial for bringing the substrate, hydrogen gas, and the solid catalyst into contact. Ensure your stirring is vigorous enough to keep the catalyst suspended in the reaction mixture.
-
-
Solvent Choice:
-
Solvent Purity: Use dry, high-purity solvents. Water can sometimes interfere with the reaction, although some hydrogenations are tolerant to it. Protic solvents like ethanol or methanol are commonly used and generally effective.[2]
-
-
Temperature:
-
Suboptimal Temperature: While many hydrogenations proceed well at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes accelerate a sluggish reaction. However, be cautious, as higher temperatures can also promote side reactions.
-
Troubleshooting Workflow for a Stalled Hydrogenation
Caption: Troubleshooting Decision Tree for Stalled Hydrogenation.
Question 2: I'm observing multiple spots on my TLC plate after the reaction, indicating the formation of byproducts. What are these and how can I minimize them?
Answer: The reduction of nitroarenes can proceed through several intermediates, and incomplete reaction or side reactions can lead to a mixture of products. The primary intermediates to be aware of are nitroso, hydroxylamine, azo, and azoxy compounds.[4]
-
N-phenylhydroxylamine derivatives: These are common intermediates. If the reaction is stopped prematurely or if the catalyst is not active enough, you may isolate some of this hydroxylamine.
-
Azo and Azoxy compounds: These can form from the condensation of the hydroxylamine intermediate with the starting nitroso compound or through other pathways.
Strategies to Minimize Byproducts:
-
Ensure Complete Reaction: Allow the reaction to run until the starting material is completely consumed, as monitored by a suitable technique like TLC or LC-MS.
-
Optimize Catalyst and Hydrogen: A highly active catalyst and sufficient hydrogen pressure favor the complete reduction to the desired aniline.
-
Control Temperature: While gentle heating can increase the reaction rate, excessive heat can sometimes promote the formation of condensation byproducts. Room temperature is often the best starting point.
-
Acidic Additives: In some cases, the addition of a small amount of acid can help to minimize the formation of azo and azoxy byproducts by protonating the intermediates and preventing their condensation. However, this should be approached with caution as it can also affect catalyst activity.
| Byproduct Class | Potential Cause | Mitigation Strategy |
| Hydroxylamine | Incomplete reaction, inactive catalyst | Increase reaction time, use fresh catalyst, increase H₂ pressure. |
| Azo/Azoxy Compounds | Condensation of intermediates | Ensure complete reduction, avoid excessive heat, consider acidic additives. |
Category 2: Product Isolation and Purification
Question 3: After filtering off the catalyst and removing the solvent, my crude 2-Fluoro-6-methoxyaniline is dark-colored. Is this normal and how can I purify it?
Answer: It is quite common for crude anilines, especially those produced by catalytic hydrogenation, to have a dark color.[2][3] This is often due to the formation of small amounts of oxidized, polymeric byproducts. The product is also described as a clear, peach or khaki-colored liquid.[2][3] While the color may not always indicate significant impurity, purification is necessary to obtain a high-quality product.
Purification Protocol:
-
Filtration: The first and most critical step is the complete removal of the Pd/C catalyst. Filter the reaction mixture through a pad of Celite® or a similar filter aid. This is crucial as residual palladium can cause decomposition of the product over time.
-
Aqueous Workup:
-
Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities.
-
Follow with a wash with brine to remove excess water.
-
Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.
-
-
Distillation: For liquid anilines like 2-Fluoro-6-methoxyaniline (boiling point ~208 °C), vacuum distillation is an effective method for purification.[2] This will separate the desired product from non-volatile impurities and colored byproducts.
-
Column Chromatography: If distillation is not feasible or does not provide sufficient purity, silica gel column chromatography can be used. A solvent system of ethyl acetate and hexanes is a good starting point for elution.
Question 4: I'm having trouble forming the hydrochloride salt, or the resulting salt is oily and difficult to handle. What should I do?
Answer: The formation of the hydrochloride salt is a straightforward acid-base reaction, but the physical form of the product can be influenced by several factors.
Protocol for Hydrochloride Salt Formation:
-
Dissolve the Aniline: Dissolve your purified 2-Fluoro-6-methoxyaniline in a suitable anhydrous solvent. Diethyl ether or a mixture of isopropanol and diethyl ether are excellent choices.
-
Add HCl: Slowly add a solution of hydrogen chloride in a compatible solvent (e.g., HCl in diethyl ether or isopropanol). You can also bubble dry HCl gas through the solution.
-
Precipitation: The hydrochloride salt should precipitate out of the solution. If it oils out, it may be due to the presence of residual water or an inappropriate solvent system.
-
Troubleshooting Oiling:
-
Ensure Anhydrous Conditions: Use dry solvents and glassware. Moisture can interfere with the crystallization process.[5]
-
Solvent Choice: If the salt is too soluble in your chosen solvent, it may not precipitate cleanly. Try a less polar solvent system.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can induce crystallization.
-
Seed Crystals: If you have a small amount of solid product from a previous batch, adding a seed crystal can initiate crystallization.
-
-
-
Isolation: Collect the precipitated solid by filtration, wash with a small amount of cold, dry solvent (like diethyl ether), and dry under vacuum.
General Workflow for Synthesis and Salt Formation
Caption: Overall Synthetic Workflow.
Safety Considerations
-
Aniline Toxicity: Substituted anilines should be handled with care as they can be toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Pyrophoric Catalyst: Palladium on carbon can be pyrophoric. Do not allow the dry catalyst to come into contact with air and organic solvents. It is best handled as a slurry in a solvent.
-
Hydrogen Gas: Hydrogen is highly flammable. Ensure your reaction setup is secure and free from leaks, and that there are no ignition sources nearby.
By following these guidelines and troubleshooting steps, you can overcome the common challenges associated with the synthesis of 2-Fluoro-6-methoxyaniline hydrochloride and achieve a high yield of pure product.
References
-
The Role of 2-Fluoro-6-methoxyaniline in Modern Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 26, 2026, from [Link]
-
Understanding the Properties and Synthesis of 2-Fluoro-6-methoxyaniline. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 26, 2026, from [Link]
- Bobbitt, J. M., & Doolittle, K. W. (1964). 4. Organic Syntheses, 44, 4.
- Holt, L. C., & Daudt, H. W. (1935). U.S. Patent No. 2,007,199. Washington, DC: U.S.
- WO2018/69863. (2018).
-
Belyk, K. M., Morrison, H. G., Jones, P. J., & Cen, S. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2478–2482. [Link]
- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2000). Some Aromatic Amines and related Compounds. In Aniline and Aniline Hydrochloride.
-
Making Aniline HCl - YouTube. (2023, November 17). Retrieved from [Link]
-
ResearchGate. (n.d.). General scheme for the catalytic hydrogenation of nitroarene. Retrieved January 26, 2026, from [Link]
-
Organic Syntheses. (n.d.). Aniline hydrochloride. Retrieved January 26, 2026, from [Link]
Sources
common impurities in commercial "2-Fluoro-6-methoxyaniline hydrochloride"
Welcome to the technical support guide for 2-Fluoro-6-methoxyaniline hydrochloride (CAS: 1049790-78-4). This resource is designed for researchers, scientists, and drug development professionals to anticipate and troubleshoot potential issues related to impurities in this critical synthetic intermediate. Understanding the impurity profile of your starting materials is paramount for reproducible and successful downstream applications, from discovery chemistry to active pharmaceutical ingredient (API) synthesis.[1][2]
This guide provides an in-depth analysis of common impurities, their origins, and their potential impact on your experiments, along with practical troubleshooting and quality assessment protocols.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Impurity Profile
This section addresses the most common questions regarding impurities in commercial 2-Fluoro-6-methoxyaniline hydrochloride.
Q1: What are the most likely process-related impurities in my batch of 2-Fluoro-6-methoxyaniline hydrochloride?
A1: The most probable impurities are derived directly from the common synthetic route: the catalytic hydrogenation of 3-fluoro-2-nitroanisole.[3] These include:
-
Unreacted Starting Material: 3-Fluoro-2-nitroanisole may be present due to an incomplete reaction.
-
Reaction Intermediates: The reduction of a nitro group can proceed through nitroso and hydroxylamine intermediates. While typically transient, trace amounts of 1-fluoro-3-methoxy-2-nitrosobenzene and N-(2-fluoro-6-methoxyphenyl)hydroxylamine could potentially remain.
-
Dehalogenated Byproduct: During catalytic hydrogenation, the fluorine atom can sometimes be reductively cleaved, leading to the formation of 2-methoxyaniline.
Q2: My 2-Fluoro-6-methoxyaniline hydrochloride has a slight color, even though the free base is described as a colorless to peach liquid. What could be the cause?
A2: Anilines as a class are susceptible to oxidation, which can form highly colored byproducts.[2] The observed color in your material could be due to:
-
Oxidation Products: Trace amounts of oxidized species, potentially quinone-imine type structures, can form upon exposure to air and light over time.
-
Residual Nitro/Nitroso Impurities: The nitro and nitroso intermediates from the synthesis are often yellow or orange, and their presence, even at low levels, can impart color to the final product.
Q3: Could there be other isomeric impurities in my material?
A3: Yes, the presence of positional isomers is possible and typically depends on the purity of the initial starting materials used to synthesize the 3-fluoro-2-nitroanisole precursor. Potential isomeric impurities could include other fluoro-methoxyaniline isomers. Rigorous quality control during the manufacturing of precursors is essential to minimize these impurities.
Q4: What is the potential impact of these impurities on my downstream reaction?
A4: The impact can range from negligible to significant, depending on the impurity and the nature of your reaction:
-
Unreacted Nitro Precursor (3-Fluoro-2-nitroanisole): This impurity will be unreactive in many subsequent reactions (e.g., amide couplings) and will need to be removed during purification. It can, however, interfere with reactions sensitive to nitro groups.
-
Hydroxylamine Intermediate: This is a reactive species and can lead to undesired side products, potentially impacting yield and purity.
-
2-Methoxyaniline: This impurity will likely participate in the same downstream reactions as your desired product, leading to the formation of a difficult-to-separate byproduct that lacks the fluorine atom. The fluorine atom is often critical for modulating properties like metabolic stability or binding affinity in drug candidates.[1]
-
Oxidation Products: These can sometimes interfere with catalytic processes or lead to further degradation of your product.
Part 2: Troubleshooting Guide
This section provides a structured approach to identifying and addressing common issues encountered when using 2-Fluoro-6-methoxyaniline hydrochloride.
| Observed Issue | Potential Cause (Impurity-Related) | Recommended Action & Rationale |
| Lower than expected yield in subsequent reaction (e.g., amide coupling). | High levels of unreacted starting material (3-fluoro-2-nitroanisole) or other non-reactive impurities. | 1. Quantify Purity: Use qNMR or HPLC with a calibrated standard to determine the exact purity of your starting material. 2. Adjust Stoichiometry: Increase the amount of 2-Fluoro-6-methoxyaniline hydrochloride used to compensate for the impurity content. 3. Pre-purification: Consider purifying the starting material if impurity levels are unacceptably high (see Purification Protocol below). |
| Difficult purification of the desired product; an unexpected byproduct is observed. | Presence of a reactive impurity, most commonly 2-methoxyaniline (defluorinated byproduct). | 1. Characterize Byproduct: Use LC-MS and NMR to confirm the identity of the byproduct. The mass difference will likely correspond to the loss of fluorine. 2. Optimize Purification: Develop a chromatographic method (HPLC or column chromatography) with sufficient resolution to separate the fluorinated and non-fluorinated products. 3. Source Higher Purity Reagent: Contact your supplier for a batch with a lower content of the dehalogenated impurity. |
| Inconsistent reaction outcomes or variable product color between batches. | Batch-to-batch variability in the impurity profile (e.g., different levels of oxidation products or starting material). | 1. CoA Review: Always review the Certificate of Analysis for each new batch. 2. Standardized QC Check: Perform a standardized in-house QC check on all new batches (e.g., a simple HPLC trace) to ensure consistency before use in large-scale reactions. |
Part 3: Experimental Protocols & Workflows
Protocol 1: HPLC Purity Assessment
This protocol provides a general method for assessing the purity of 2-Fluoro-6-methoxyaniline hydrochloride and detecting common impurities.
Objective: To separate and semi-quantify the main component and potential impurities.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic Acid
Procedure:
-
Sample Preparation: Accurately weigh and dissolve ~1 mg of 2-Fluoro-6-methoxyaniline hydrochloride in 1 mL of a 50:50 mixture of acetonitrile and water.
-
Mobile Phase A: 0.1% TFA (or formic acid) in Water.
-
Mobile Phase B: 0.1% TFA (or formic acid) in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-20 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm and 280 nm.
-
Injection Volume: 5-10 µL.
Expected Results:
-
The main peak will be 2-Fluoro-6-methoxyaniline.
-
The unreacted, more non-polar starting material (3-fluoro-2-nitroanisole) will have a longer retention time.
-
The more polar de-fluorinated byproduct (2-methoxyaniline) may have a slightly shorter retention time.
Workflow for Impurity Identification
Caption: Workflow for identifying and addressing impurities.
Protocol 2: Lab-Scale Purification (Recrystallization)
This protocol is for the free base, 2-Fluoro-6-methoxyaniline, which can be generated from the hydrochloride salt for purification.
Objective: To remove polar and some non-polar impurities.
Procedure:
-
Salt to Free Base Conversion: Dissolve the hydrochloride salt in water. Add a mild base (e.g., sodium bicarbonate solution) dropwise until the solution is basic (pH ~8-9). The free base will precipitate or can be extracted.
-
Extraction: Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Drying: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallization:
-
Dissolve the crude free base in a minimum amount of a hot solvent (e.g., heptane or a mixture of heptane/ethyl acetate).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath.
-
Collect the resulting crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
-
Rationale: Recrystallization is an effective method for removing impurities that have different solubility profiles from the desired compound. The slow cooling allows for the formation of a pure crystal lattice.
Part 4: Understanding the Synthesis Pathway and Impurity Formation
Caption: Formation of process-related impurities.
This diagram illustrates that the primary impurities are remnants of the synthetic process itself. The efficiency of the catalytic hydrogenation step is critical for the final purity of the product.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Properties and Synthesis of 2-Fluoro-6-methoxyaniline.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 2-Fluoro-6-methoxyaniline in Modern Chemical Synthesis.
- Veeprho. (n.d.). Aniline Impurities and Related Compound.
- Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds.
- Görög, S. (2003). Chemical and analytical characterization of related organic impurities in drugs. Analytical and Bioanalytical Chemistry, 377(5), 852–862.
- ChemicalBook. (n.d.). 2-FLUORO-6-METHOXYANILINE CAS#: 446-61-7.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Cross-Reactivity Assessment of 2-Fluoro-6-methoxyaniline Hydrochloride Derivatives
For researchers, scientists, and drug development professionals, ensuring the specificity of a therapeutic candidate is paramount. This guide provides an in-depth technical overview of cross-reactivity studies, focusing on derivatives of the versatile building block, 2-Fluoro-6-methoxyaniline hydrochloride. We will explore the causality behind experimental choices and provide detailed, self-validating protocols for key analytical techniques.
Introduction: The Significance of Specificity in Drug Development
2-Fluoro-6-methoxyaniline and its derivatives are crucial intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1] The strategic placement of the fluoro and methoxy groups can significantly influence a molecule's metabolic stability, binding affinity, and lipophilicity, making it a valuable scaffold in drug design.[1] However, the very structural similarities that make these derivatives effective can also lead to off-target effects and cross-reactivity, posing potential safety and efficacy risks.
This guide will walk you through a comprehensive cross-reactivity assessment of a hypothetical lead compound, Compound X , a novel kinase inhibitor derived from 2-Fluoro-6-methoxyaniline. We will compare its binding and activity profile against two structurally similar analogues, Analogue A and Analogue B , which differ by minor substitutions on the aniline ring.
| Compound ID | Structure | Description |
| Compound X | [Hypothetical Structure based on 2-Fluoro-6-methoxyaniline core] | Lead therapeutic candidate (kinase inhibitor) |
| Analogue A | [Hypothetical Structure with a different substituent] | Structurally similar compound with potential for off-target binding |
| Analogue B | [Hypothetical Structure with another different substituent] | Another structurally related compound for specificity assessment |
Our investigation will utilize a multi-pronged approach, leveraging the strengths of three powerful analytical techniques:
-
Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for high-throughput screening of binding specificity.
-
Surface Plasmon Resonance (SPR) for real-time kinetic analysis of binding interactions.
-
Flow Cytometry for assessing off-target effects on immune cell populations.
By integrating data from these orthogonal assays, we can build a robust and reliable profile of our lead compound's specificity.
Section 1: Competitive ELISA for High-Throughput Cross-Reactivity Screening
Competitive ELISA is an invaluable tool for quantifying low molecular weight analytes and is particularly well-suited for initial cross-reactivity screening due to its high-throughput nature.[2][3] The principle lies in the competition between the analyte in the sample and a labeled antigen for a limited number of antibody binding sites; a stronger signal from the labeled antigen indicates a lower concentration of the analyte in the sample.[4]
Experimental Rationale
For small molecules like our 2-Fluoro-6-methoxyaniline derivatives, which are haptens (too small to elicit an immune response on their own), they must first be conjugated to a larger carrier protein to produce antibodies.[5] The choice of carrier protein and the conjugation chemistry are critical for generating specific antibodies.
Detailed Experimental Protocol: Competitive ELISA
-
Hapten-Protein Conjugate Synthesis:
-
Synthesize hapten-carrier conjugates for both the immunogen (Compound X-BSA) and the coating antigen (Compound X-OVA). Using a different carrier protein for the coating antigen helps to minimize non-specific binding.
-
-
Antibody Production:
-
Produce polyclonal or monoclonal antibodies against the Compound X-BSA immunogen in a suitable animal model (e.g., rabbit or mouse).
-
-
ELISA Plate Coating:
-
Coat a 96-well microtiter plate with the anti-Compound X antibody. Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate and block any remaining non-specific binding sites with a suitable blocking buffer (e.g., 3% BSA in PBS).
-
-
Competition Reaction:
-
Prepare serial dilutions of the test compounds (Compound X, Analogue A, and Analogue B).
-
Add a fixed concentration of the enzyme-labeled Compound X to each well, followed immediately by the different concentrations of the test compounds.
-
Incubate for 1-2 hours at room temperature to allow for competitive binding.
-
-
Washing and Detection:
-
Wash the plate to remove unbound reagents.
-
Add the enzyme substrate (e.g., TMB) and incubate until a color develops.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
-
Data Acquisition and Analysis:
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Plot the absorbance against the log of the analyte concentration and fit a sigmoidal dose-response curve to determine the IC50 value for each compound. The IC50 is the concentration of the analyte that causes a 50% reduction in the maximal signal.
-
Interpreting the Data: A Comparative Analysis
The cross-reactivity is calculated as follows:
% Cross-Reactivity = (IC50 of Compound X / IC50 of Analogue) * 100
| Compound | IC50 (nM) | % Cross-Reactivity |
| Compound X | 10 | 100% |
| Analogue A | 500 | 2% |
| Analogue B | >10,000 | <0.1% |
Analysis: The results indicate that the antibody is highly specific for Compound X . Analogue A shows minimal cross-reactivity, while Analogue B is essentially non-reactive in this assay. This high level of specificity is a promising initial finding for our lead compound.
Section 2: Surface Plasmon Resonance (SPR) for Kinetic and Affinity Characterization
While ELISA provides valuable endpoint data, Surface Plasmon Resonance (SPR) offers real-time, label-free analysis of molecular interactions.[6][7] This technique allows for the precise determination of binding kinetics (association and dissociation rates) and affinity, providing deeper insights into the binding mechanisms.[8][9]
Experimental Rationale
In a typical SPR experiment for small molecules, the larger binding partner (the target protein, in this case, the kinase) is immobilized on a sensor chip, and the small molecule analytes (our aniline derivatives) are flowed over the surface.[8][10] Changes in the refractive index at the sensor surface, caused by the binding and dissociation of the analyte, are measured in real-time.
Detailed Experimental Protocol: SPR
-
Protein Immobilization:
-
Immobilize the target kinase onto a suitable sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
-
-
Analyte Preparation:
-
Prepare a series of concentrations for each test compound (Compound X, Analogue A, and Analogue B) in a suitable running buffer.
-
-
SPR Analysis:
-
Inject the analyte solutions over the immobilized protein surface at a constant flow rate.
-
Monitor the binding in real-time (association phase).
-
After the injection, flow running buffer over the surface to monitor the dissociation of the analyte (dissociation phase).
-
Regenerate the sensor surface between different analyte injections if necessary.
-
-
Data Analysis:
-
Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Interpreting the Data: A Deeper Look at Binding Dynamics
The equilibrium dissociation constant (KD), calculated as kd / ka, is a measure of binding affinity, with lower KD values indicating stronger binding.
| Compound | ka (1/Ms) | kd (1/s) | KD (nM) |
| Compound X | 1.5 x 10^5 | 1.5 x 10^-3 | 10 |
| Analogue A | 5.0 x 10^4 | 2.5 x 10^-2 | 500 |
| Analogue B | No significant binding detected | - | - |
Analysis: The SPR data corroborates the ELISA findings, demonstrating that Compound X has a significantly higher affinity for the target kinase than Analogue A . The approximately 50-fold difference in KD is driven by both a faster association rate and a slower dissociation rate for Compound X, indicating a more stable and prolonged interaction with the target. The lack of detectable binding for Analogue B further confirms its non-reactivity.
Section 3: Flow Cytometry for Assessing Off-Target Effects in a Cellular Context
While biochemical assays like ELISA and SPR are powerful for characterizing direct binding interactions, it is crucial to assess the potential for off-target effects in a more biologically relevant system. Flow cytometry is an ideal platform for this, allowing for the high-throughput, multi-parameter analysis of individual cells within a heterogeneous population.[7][11]
Experimental Rationale
We will assess the impact of our compounds on the activation and proliferation of primary human peripheral blood mononuclear cells (PBMCs). Unintended activation or suppression of immune cells is a common off-target effect of small molecule drugs and can have significant clinical implications.[11]
Detailed Experimental Protocol: Flow Cytometry
-
Cell Culture and Stimulation:
-
Isolate PBMCs from healthy human donors.
-
Culture the cells in the presence of a T-cell stimulus (e.g., anti-CD3/CD28 antibodies) to induce activation and proliferation.
-
-
Compound Treatment:
-
Treat the stimulated cells with a range of concentrations of Compound X, Analogue A, and Analogue B. Include appropriate vehicle controls.
-
Incubate the cells for a suitable period (e.g., 72 hours).
-
-
Antibody Staining:
-
Harvest the cells and stain them with a panel of fluorescently labeled antibodies to identify different T-cell subsets (e.g., CD4+, CD8+) and markers of activation (e.g., CD69) and proliferation (e.g., Ki-67).
-
-
Flow Cytometry Acquisition:
-
Acquire the stained cells on a flow cytometer, collecting data for each of the fluorescent parameters.
-
-
Data Analysis:
-
Gate on the T-cell populations of interest (CD4+ and CD8+) and quantify the percentage of cells expressing the activation and proliferation markers in each treatment condition.
-
Interpreting the Data: Cellular Specificity Profile
| Treatment | CD4+ T-cell Activation (% CD69+) | CD8+ T-cell Proliferation (% Ki-67+) |
| Vehicle Control | 35% | 40% |
| Compound X (1 µM) | 33% | 38% |
| Analogue A (1 µM) | 15% | 18% |
| Analogue B (1 µM) | 36% | 41% |
Analysis: The flow cytometry data reveals that Compound X and Analogue B have minimal impact on T-cell activation and proliferation at a concentration well above the on-target KD. In contrast, Analogue A demonstrates significant inhibition of both T-cell activation and proliferation, suggesting potential off-target immunosuppressive effects. This highlights the importance of cellular assays in identifying undesirable biological activities that may not be apparent from simple binding assays.
Conclusion: A Triad of Evidence for Specificity
This comprehensive guide has demonstrated a robust, multi-faceted approach to assessing the cross-reactivity of 2-Fluoro-6-methoxyaniline hydrochloride derivatives. By integrating the high-throughput screening capabilities of competitive ELISA, the detailed kinetic analysis of SPR, and the biologically relevant cellular profiling of flow cytometry, we have built a strong case for the specificity of our lead candidate, Compound X .
The data collectively indicates that Compound X is a highly specific inhibitor of its target kinase, with minimal cross-reactivity against structurally similar analogues. Furthermore, it does not exhibit significant off-target effects on immune cell function. This triad of evidence provides a solid foundation for the continued development of Compound X as a promising therapeutic candidate.
This guide serves as a template for designing and executing rigorous cross-reactivity studies, ensuring the scientific integrity and trustworthiness of your findings. By understanding the "why" behind each experimental choice and adhering to validated protocols, researchers can confidently advance their most promising drug candidates.
References
- Understanding the Properties and Synthesis of 2-Fluoro-6-methoxyaniline. (URL: )
- The Role of 2-Fluoro-6-methoxyaniline in Modern Chemical Synthesis. (URL: )
-
Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. (URL: [Link])
-
Preparation of Hapten and Immunogen for Producing Polyclonal Antibody Specific to Cypermethrin. International Journal of Agriculture and Biology. (URL: [Link])
-
Competitive ELISA. Creative Diagnostics. (URL: [Link])
-
Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. (URL: [Link])
-
Protocol for assessing immune-target cell interactions using a single-cell cytotoxicity assay. STAR Protocols. (URL: [Link])
-
A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules. Journal of Chemical Education. (URL: [Link])
-
Interferences in Immunoassay. Clinical Chemistry. (URL: [Link])
-
The effect of haptens on protein-carrier immunogenicity. PMC. (URL: [Link])
- Process for the preparation of 2-trifluoromethoxy-aniline.
-
Hapten and Antibody Production for a Sensitive Immunoassay Determining a Human Urinary Metabolite of the Pyrethroid Insecticide Permethrin. CDC Stacks. (URL: [Link])
-
A beginner's guide to surface plasmon resonance. The Biochemist. (URL: [Link])
-
Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. ResearchGate. (URL: [Link])
-
Accelerating Drug Discovery and Development with Flow Cytometry. FlowMetric. (URL: [Link])
-
A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. ResearchGate. (URL: [Link])
-
Types Of Immunoassay - And When To Use Them. Quanterix. (URL: [Link])
-
Structure-guided synthesis of melittin analogs with reduced hemolysis and enhanced anti-inflammatory activity. Arabian Journal of Chemistry. (URL: [Link])
- A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
-
Protein-Small Molecule Biomolecular Interactions – a Retrospective. Nicoya. (URL: [Link])
-
Retrospective Approach to Evaluate Interferences in Immunoassay. PMC. (URL: [Link])
-
Characterization of Small Molecule-Protein Interactions Using SPR Method. ResearchGate. (URL: [Link])
- Compounds derived from doxycycline such as haptens, conjugates and antibodies thereof, and immunochemical method for detecting doxycycline.
-
Synthesis of Biologically Active Molecules through Multicomponent Reactions. PMC. (URL: [Link])
-
Competitive ELISA Protocol and Animation. Microbe Notes. (URL: [Link])
-
A comprehensive battery of flow cytometric immunoassays for the in vitro testing of chemical effects in human blood cells. Frontiers in Toxicology. (URL: [Link])
-
Structure-guided synthesis of melittin analogs with reduced hemolysis and enhanced anti-inflammatory activity. Arabian Journal of Chemistry. (URL: [Link])
-
(PDF) Protocol for assessing immune-target cell interactions using a single-cell cytotoxicity assay. ResearchGate. (URL: [Link])
-
Synthesis of haptens for development of antibodies to alkylphenols and evaluation and optimization of a selected antibody for ELISA development. PubMed. (URL: [Link])
-
Assessing small molecule kinetics and affinity through SPR screening. News-Medical.Net. (URL: [Link])
-
2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study. NIH. (URL: [Link])
Sources
- 1. nbinno.com [nbinno.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. biossusa.com [biossusa.com]
- 4. Drug Target Engagement with Flow Cytometry Receptor Occupancy Assays [cellcarta.com]
- 5. The effect of haptens on protein-carrier immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for assessing immune-target cell interactions using a single-cell cytotoxicity assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]
- 11. blog.crownbio.com [blog.crownbio.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
